2-Ethyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBRDDDJKLAXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180374 | |
| Record name | 2-Ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-96-9 | |
| Record name | 2-Ethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethyl-1,3-dioxolane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Ethyl-1,3-dioxolane. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and experimental insights.
Chemical Structure and Identifiers
This compound is a cyclic acetal. Its structure consists of a five-membered dioxolane ring with an ethyl group attached to the carbon atom between the two oxygen atoms (C2).
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2568-96-9[1] |
| Molecular Formula | C₅H₁₀O₂[1] |
| SMILES | CCC1OCCO1[1] |
| InChI | InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3[1] |
| InChIKey | WEBRDDDJKLAXTO-UHFFFAOYSA-N[1] |
| Synonyms | Propanal, cyclic 1,2-ethanediyl acetal; 1,3-Dioxolane, 2-ethyl-[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, application in synthesis, and for safety considerations.
| Property | Value |
| Molecular Weight | 102.13 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 111.5 °C at 760 mmHg[2] |
| Melting Point | No data available[2] |
| Density | 0.942 g/cm³[2] |
| Flash Point | 21.5 °C[2] |
| Solubility | Soluble in water.[3] |
| Vapor Pressure | 26.7 mmHg at 25 °C[2] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectroscopy | Data Reference |
| ¹H NMR | Spectral data available in various databases. |
| ¹³C NMR | Spectral data available in various databases.[1] |
| Mass Spectrometry | Available in the NIST Mass Spectrometry Data Center.[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed acetalization of propanal with ethylene (B1197577) glycol.[3] This reaction is reversible and is typically driven to completion by the removal of water.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on general acid-catalyzed acetalization procedures.
Materials:
-
Propanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethylene glycol (1.0 equivalent), propanal (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents). Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically indicates the completion of the reaction.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Logical Relationships in Synthesis
The synthesis of this compound is a classic example of equilibrium chemistry, where the formation of the product is driven by the removal of a byproduct.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]
-
Handling: Work in a well-ventilated area. Avoid contact with skin and eyes. Use non-sparking tools.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. If ventilation is inadequate, use a suitable respirator.[2]
This guide provides a foundational understanding of this compound for scientific and research applications. For more specific applications, further consultation of peer-reviewed literature is recommended.
References
2-Ethyl-1,3-dioxolane CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-1,3-dioxolane, a heterocyclic organic compound with applications in chemical synthesis and research. This document details its chemical identity, physical properties, and synthesis, presenting data in a structured format for ease of reference.
Chemical Identity and Molecular Structure
This compound is a cyclic acetal (B89532). Its core structure consists of a five-membered dioxolane ring with an ethyl group attached at the second carbon position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2568-96-9[1][2][3] |
| Molecular Formula | C₅H₁₀O₂[1][2] |
| IUPAC Name | This compound[1] |
| Synonyms | Propanal, cyclic 1,2-ethanediyl acetal[1][2] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 102.13 g/mol [1][2] |
| Appearance | Liquid (at standard conditions) |
| Boiling Point | Data not readily available in initial search |
| Density | Data not readily available in initial search |
| Refractive Index | Data not readily available in initial search |
Note: Further literature search is required for more detailed experimental properties.
Synthesis of this compound
The synthesis of this compound typically involves the acetalization of propanal with ethylene (B1197577) glycol in the presence of an acid catalyst.
General Experimental Protocol
A detailed experimental protocol for the synthesis of this compound would involve the following steps:
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: Charge the flask with equimolar amounts of propanal and ethylene glycol in a suitable solvent (e.g., toluene).
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected.
-
Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., magnesium sulfate). The final product can be purified by distillation.
Visualization of Synthesis Pathway
The following diagram illustrates the chemical reaction for the synthesis of this compound.
Caption: Synthesis of this compound from propanal and ethylene glycol.
Applications in Research and Development
This compound serves as a protecting group for the carbonyl functional group of propanal. The acetal is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the aldehyde. This protective strategy is valuable in multi-step organic syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides foundational information on this compound. For specific applications and advanced protocols, consulting peer-reviewed literature is recommended.
References
Physical properties of 2-Ethyl-1,3-dioxolane (boiling point, density)
This guide provides an in-depth overview of the key physical properties of 2-Ethyl-1,3-dioxolane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application, and integration into various chemical processes. The boiling point and density are fundamental parameters for process design, safety assessments, and quality control.
Data Summary
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Units |
| Boiling Point | 106-107[1] | °C |
| Density | 0.986[1] | g/mL |
Experimental Protocols
Accurate determination of physical properties is paramount. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point (Capillary Method)
The capillary method, also known as the Thiele tube method, is a common and efficient technique for determining the boiling point of a small liquid sample.[2][3]
Materials:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube is placed into the small test tube with the open end submerged in the liquid.
-
The small test tube is attached to the thermometer.
-
The thermometer and test tube assembly are placed into the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer or a density bottle.
Materials:
-
Pycnometer (density bottle)
-
Analytical balance
-
Thermometer
-
Sample of this compound
-
Distilled water
Procedure:
-
The empty, clean, and dry pycnometer is weighed on the analytical balance (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.
-
The pycnometer is emptied, dried, and then filled with the sample of this compound at the same temperature and weighed (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water
Logical Relationships in Property Determination
The determination of the physical properties of a compound like this compound follows a logical workflow, starting from the pure substance and leading to experimentally verified data. The following diagram illustrates this relationship.
References
An In-depth Technical Guide to the Synthesis Mechanism of 2-Ethyl-1,3-dioxolane from Propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-1,3-dioxolane, a cyclic acetal, from the reaction of propanal and ethylene (B1197577) glycol. This reaction is a fundamental example of carbonyl group protection, a critical strategy in multi-step organic synthesis. This document details the underlying reaction mechanism, presents quantitative data on catalyst performance, outlines detailed experimental protocols, and provides visual representations of the synthetic pathway and experimental workflow.
Core Synthesis Mechanism: Acid-Catalyzed Acetalization
The formation of this compound from propanal and ethylene glycol is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The mechanism proceeds through several key steps, initiated by the activation of the carbonyl group of propanal.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propanal by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.
-
Deprotonation to Form Hemiacetal: A base (typically the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the attacking hydroxyl group, yielding a neutral hemiacetal.
-
Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water and Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety, now tethered to the molecule, acts as an intramolecular nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. This ring-closing step forms the five-membered dioxolane ring.
-
Deprotonation to Yield the Final Product: Finally, a base removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.
To drive the equilibrium towards the formation of the acetal, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
Data Presentation: Catalyst Performance in Acetalization Reactions
The choice of acid catalyst significantly influences the yield and reaction conditions for the synthesis of this compound. Both homogeneous and heterogeneous catalysts are effective. While specific comparative data for the synthesis of this compound is dispersed, the following tables summarize typical yields and conditions for the acetalization of aldehydes with diols using various catalysts, which are indicative of the performance for the target synthesis.
Table 1: Performance of Homogeneous Acid Catalysts in Acetalization Reactions
| Catalyst | Aldehyde/Ketone | Diol | Solvent | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid | Benzaldehyde | Ethylene Glycol | Toluene (B28343) | Reflux, Dean-Stark | >95 | Generic Procedure |
| Hydrochloric acid (0.1 mol%) | Various aldehydes | Methanol | Methanol | Room Temp, 30 min | ~99 | [1] |
| Sulfuric acid | 1-Bromo-3-chloro-2,2-dimethoxypropane | 1,3-Propanediol | - | 140°C, 8 hr | 81-88 | Generic Procedure |
Table 2: Performance of Heterogeneous Acid Catalysts in Acetalization Reactions
| Catalyst | Aldehyde | Diol | Solvent | Conditions | Conversion/Yield (%) | Reference |
| Amberlyst 15 | Acetaldehyde | Ethylene Glycol | Aqueous | Reactive Distillation | High Conversion | [2] |
| KRD-002 ion-exchange resin | Propionaldehyde | Ethylene Glycol | - | Reactive Distillation | High Conversion | [3] |
| Zeolite | Heptanal | Ethylene Glycol | 1,4-Dioxane | Room Temp | 55.4 (Yield) | [2] |
| Ion-exchange Resin D072 | Acetaldehyde | 1,2-Propylene Glycol | - | 288 K, 3 hr | ~80 (Conversion) | [4][5] |
Experimental Protocols
A standard laboratory procedure for the synthesis of this compound involves the use of a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.
Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Apparatus
Materials:
-
Propanal
-
Ethylene Glycol
-
Toluene (or Benzene)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add propanal (1.0 equivalent), ethylene glycol (1.2-1.5 equivalents), and a suitable volume of toluene to facilitate reflux and azeotropic water removal.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 equivalents) to the reaction mixture.
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and upon condensation, the water will separate and collect in the arm of the Dean-Stark trap, while the toluene will return to the reaction flask.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation to obtain the pure product.
Mandatory Visualizations
Reaction Mechanism of this compound Synthesis
Caption: Acid-catalyzed mechanism for the formation of this compound.
Experimental Workflow for the Synthesis of this compound
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Nature of Acid-Catalyzed Acetalization Reaction of 1,2-Propylene Glycol and Acetaldehyde -Korean Chemical Engineering Research [koreascience.kr]
Spectroscopic Profile of 2-Ethyl-1,3-dioxolane: A Technical Guide
Introduction
2-Ethyl-1,3-dioxolane is a heterocyclic organic compound belonging to the acetal (B89532) functional group. It serves as a valuable building block in organic synthesis and finds applications as a fragrance component and a solvent. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.85 | Triplet | 1H | ~5.0 | H-2 (methine) |
| ~3.95 - 3.80 | Multiplet | 4H | - | H-4, H-5 (dioxolane ring) |
| ~1.65 | Quintet | 2H | ~7.5 | -CH₂- (ethyl group) |
| ~0.90 | Triplet | 3H | ~7.5 | -CH₃ (ethyl group) |
Note: Predicted data is presented as experimental data is not publicly available. Chemical shifts are referenced to TMS (0 ppm).
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~110.0 | C-2 (acetal carbon) |
| ~65.0 | C-4, C-5 (dioxolane ring) |
| ~25.0 | -CH₂- (ethyl group) |
| ~8.0 | -CH₃ (ethyl group) |
Note: Predicted data is presented as experimental data is not publicly available. Chemical shifts are referenced to TMS (0 ppm).
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2880 | Strong | C-H stretch (alkane) |
| 1150 - 1050 | Strong | C-O stretch (acetal) |
| 1460 | Medium | C-H bend (CH₂) |
| 1380 | Medium | C-H bend (CH₃) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 102 | Low | [M]⁺ (Molecular Ion) |
| 73 | High | [M - C₂H₅]⁺ |
| 45 | Medium | [C₂H₅O]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
| 28 | High | [C₂H₄]⁺ |
Note: The relative intensities are qualitative and based on typical fragmentation patterns. The most abundant peaks reported in public databases are m/z 73, 45, and 28/29.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
Standard acquisition parameters are set, including a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectrum is acquired over a spectral width of approximately 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The spectrum is acquired over a spectral width of approximately 0-120 ppm.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used (e.g., Agilent GC-MS system).
-
GC Separation:
-
A suitable capillary column (e.g., HP-5ms) is used.
-
The oven temperature is programmed to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Helium is used as the carrier gas.
-
-
Mass Spectrometry Analysis:
-
The separated compound eluting from the GC column enters the EI source.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose structures for the major fragment ions.
Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. These methodologies are fundamental for quality assurance in chemical synthesis and for the analysis of this compound in various matrices.
References
The 2-Ethyl-1,3-dioxolane Ring: A Technical Guide to its Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
The 2-ethyl-1,3-dioxolane moiety is a fundamental cyclic acetal (B89532) functional group with significant applications in organic synthesis and industrial chemistry. Its stability under specific conditions and predictable reactivity make it a valuable component in multi-step synthetic routes, particularly as a protecting group for carbonyl compounds. This technical guide provides an in-depth analysis of the reactivity and stability of the this compound ring, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing reaction mechanisms.
Core Concepts: Structure and General Stability
The this compound ring is a five-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3, with an ethyl group at the 2-position. This structure is formed by the acid-catalyzed reaction of propanal with ethylene (B1197577) glycol.
The stability of the 1,3-dioxolane (B20135) ring is highly dependent on the pH of its environment. It is generally stable under neutral and basic conditions, making it an effective protecting group for aldehydes and ketones against nucleophiles and reducing agents. However, the ring is susceptible to cleavage under acidic conditions through hydrolysis.
Reactivity of the this compound Ring
The primary mode of reactivity for the this compound ring is acid-catalyzed hydrolysis. This reaction cleaves the acetal linkage, regenerating the parent aldehyde (propanal) and diol (ethylene glycol).
Acid-Catalyzed Hydrolysis
The mechanism of acid-catalyzed hydrolysis proceeds through several key steps:
-
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺).
-
Ring Opening: The protonated oxygen acts as a good leaving group, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic center of the oxocarbenium ion.
-
Deprotonation: The resulting intermediate is deprotonated, yielding a hemiacetal.
-
Protonation and Cleavage: The other oxygen atom of the original dioxolane ring is protonated, followed by cleavage of the C-O bond to release the diol and the protonated aldehyde.
-
Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product and regenerate the acid catalyst.
Other Reactions
While hydrolysis is the most prominent reaction, the this compound ring can participate in other transformations:
-
Oxidation: Strong oxidizing agents can lead to the cleavage of the dioxolane ring. The oxidation pathways can result in the formation of various products, including esters and carboxylic acids, through radical mechanisms.
-
Reduction: The 1,3-dioxolane ring is generally stable to many reducing agents. However, under forcing conditions or with specific reagents, reduction can occur.
-
Ring-Opening Polymerization: Derivatives of 1,3-dioxolanes can undergo ring-opening polymerization, particularly in the presence of cationic initiators.
Stability of the this compound Ring
The stability of the this compound ring is a critical factor in its application. The primary factor governing its stability is the pH of the medium.
pH-Dependent Stability
Studies on the closely related compound, 2-ethyl-4-methyl-1,3-dioxolane, provide insight into the pH-dependent stability of the this compound ring.[1]
| pH | Stability | Time Scale of Hydrolysis |
| 3 | Unstable | Hours |
| 5 | Moderately Stable | Questionable stability over extended periods |
| 7 | Generally Stable | Considered stable under neutral conditions |
| 9 | Stable | Appears to be stable |
Table 1: pH-Dependent Stability of a this compound Analog [1]
This data highlights the importance of maintaining neutral to basic conditions when the integrity of the this compound ring is desired.
Thermodynamic Stability
While specific thermodynamic data for this compound is limited, data for the parent 1,3-dioxolane ring provides a useful reference for the inherent stability of the ring system.
| Property | Value |
| Enthalpy of formation (gas) | -333.9 ± 0.6 kJ/mol |
| Enthalpy of combustion (liquid) | -1656.9 ± 0.4 kJ/mol |
| Standard molar entropy (gas) | 291.6 ± 2.1 J/mol·K |
Table 2: Thermodynamic Properties of 1,3-Dioxolane
These values indicate a thermodynamically stable five-membered ring structure. The ethyl substituent at the 2-position is expected to have a minor influence on the overall ring strain and thermodynamic stability.
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 2-substituted-1,3-dioxolanes is the acid-catalyzed acetalization of an aldehyde with ethylene glycol.
Materials:
-
Propanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate (B86663) (drying agent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propanal, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain pure this compound.
Monitoring Hydrolysis of this compound
The rate of hydrolysis can be monitored by various analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
General Procedure for Kinetic Studies:
-
Prepare a solution of this compound in a buffered aqueous solution of the desired pH.
-
Maintain the solution at a constant temperature in a thermostated bath.
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot, for example, by neutralizing the acid with a base.
-
Analyze the composition of the aliquot using a suitable analytical method (e.g., GC-MS) to determine the concentration of the remaining this compound and the formed propanal.
-
Plot the concentration of this compound versus time to determine the reaction rate and rate constant.
Quantitative Data
| Substituent at C2 | Relative Rate of Hydrolysis (approximate) |
| H | 1 |
| Methyl | ~10² |
| Ethyl | ~10² - 10³ |
| Phenyl | ~10³ |
| p-Methoxyphenyl | ~10⁴ |
Table 3: Relative Rates of Acid-Catalyzed Hydrolysis of 2-Substituted-1,3-dioxolanes (Data inferred from general trends in acetal hydrolysis)
The ethyl group, being electron-donating, stabilizes the intermediate oxocarbenium ion, thus accelerating the rate of hydrolysis compared to the unsubstituted 1,3-dioxolane.
Conclusion
The this compound ring is a versatile functional group with well-defined reactivity and stability profiles. Its stability in neutral to basic media makes it an excellent choice for protecting carbonyl functionalities during synthetic transformations. Conversely, its lability under acidic conditions allows for its facile removal when desired. A thorough understanding of the factors influencing its stability, particularly pH, and the mechanism of its primary reactive pathway, acid-catalyzed hydrolysis, is crucial for its effective utilization in research, drug development, and industrial applications. While quantitative kinetic data for this compound itself remains an area for further investigation, the principles and data presented in this guide provide a solid foundation for predicting its behavior and designing robust experimental protocols.
References
An In-depth Technical Guide on the Hydrolysis Kinetics and Mechanism of 2-Ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics and mechanism of 2-Ethyl-1,3-dioxolane. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide incorporates data from closely related compounds, such as 2-methyl-1,3-dioxolane (B1212220), to provide a thorough understanding of the subject.
Introduction
This compound is a cyclic acetal (B89532) that finds applications in various chemical syntheses, including as a protecting group for aldehydes and in the production of ethylene (B1197577) glycol.[1][2] The stability and hydrolysis of this compound are critical parameters in its application, particularly in aqueous environments and under varying pH conditions. This guide delves into the kinetics and mechanistic pathways of its hydrolysis, offering valuable insights for professionals in research and drug development.
Hydrolysis Kinetics
The hydrolysis of this compound is primarily acid-catalyzed. The rate of hydrolysis is significantly influenced by the pH of the medium.
pH-Dependent Stability
Studies on the stability of 2-ethyl-4-methyl-1,3-dioxolane, a structurally similar compound, reveal a strong dependence on pH. This provides qualitative insights into the stability of this compound.
| pH | Stability | Time Scale of Hydrolysis |
| 3 | Unstable | Hours[3] |
| 5 | Moderately Stable | - |
| 7 | Questionable Stability | -[3] |
| 9 | Stable | Appears to be stable[3] |
Quantitative Kinetic Data (Proxy Data)
| Compound | Rate Constant (k) | Conditions |
| 2-methyl-1,3-dioxolane | Not specified in abstracts | Acid-catalyzed hydrolysis[1] |
Note: The exact values for rate constants and activation energy for this compound require access to the full text of specialized kinetic studies, which were not publicly available for this review.
Hydrolysis Mechanism
The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism for acetals. The process involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water, leading to the formation of a hemiacetal which subsequently breaks down to yield propanal and ethylene glycol.
The overall reaction is:
C₂H₅CH(OCH₂)₂ + H₂O ⇌ C₂H₅CHO + HOCH₂CH₂OH
Mechanistic Pathway Diagram
Caption: Acid-Catalyzed Hydrolysis of this compound.
Experimental Protocols
This section outlines a general methodology for studying the hydrolysis kinetics of this compound, based on established protocols for similar compounds.[1]
Materials and Reagents
-
This compound (high purity)
-
Buffer solutions (e.g., acetate, phosphate) of various pH values
-
Strong acid (e.g., HCl) for catalysis
-
Deionized water
-
Internal standard for chromatography (e.g., 1,4-dioxane)
-
Quenching solution (e.g., a strong base like NaOH)
Instrumentation
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Temperature-controlled water bath or reaction block
-
pH meter
-
Autosampler and vials
Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of this compound hydrolysis.
Caption: Workflow for Kinetic Analysis of Hydrolysis.
Procedure
-
Reaction Setup: A known volume of the desired pH buffer is placed in a temperature-controlled reactor and allowed to reach thermal equilibrium.
-
Initiation: The reaction is initiated by adding a small, known amount of this compound to the stirred buffer solution.
-
Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: Each aliquot is immediately added to a vial containing a quenching solution to stop the hydrolysis reaction.
-
Analysis: An internal standard is added to each quenched sample, and the concentration of this compound is determined using a calibrated GC-FID or GC-MS method.
-
Data Analysis: The natural logarithm of the concentration of this compound is plotted against time. The slope of the resulting linear plot gives the negative of the pseudo-first-order rate constant (-k_obs).
Conclusion
The hydrolysis of this compound is a critical reaction that is highly dependent on pH, with significantly faster degradation under acidic conditions. While specific quantitative kinetic data for this compound remains elusive in readily available literature, the established mechanism of acid-catalyzed acetal hydrolysis and kinetic data from analogous compounds provide a solid framework for understanding its behavior. The experimental protocols outlined in this guide offer a robust methodology for researchers and professionals to conduct their own kinetic investigations, enabling a more precise understanding and control of this compound stability in various applications. Further research to determine the precise rate constants and activation energy for the hydrolysis of this compound would be a valuable contribution to the field.
References
Thermodynamic Landscape of 2-Ethyl-1,3-dioxolane Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic properties governing the formation of 2-Ethyl-1,3-dioxolane. A thorough understanding of the enthalpy, entropy, and Gibbs free energy associated with this reaction is critical for optimizing synthesis protocols, improving reaction yields, and ensuring process scalability in research and pharmaceutical development.
Core Thermodynamic Principles
The formation of this compound is a classic acid-catalyzed acetalization reaction. It involves the reversible reaction between propanal (an aldehyde) and ethylene (B1197577) glycol (a diol) to yield the cyclic acetal, this compound, and water.
The balanced chemical equation is:
C₃H₆O (l) + C₂H₆O₂ (l) ⇌ C₅H₁₀O₂ (l) + H₂O (l) (Propanal + Ethylene Glycol ⇌ this compound + Water)
The spontaneity and equilibrium position of this reaction are dictated by three key thermodynamic parameters:
-
Enthalpy Change (ΔH°): This value represents the heat absorbed or released during the reaction under standard conditions. A negative ΔH° indicates an exothermic reaction (heat is released), while a positive value signifies an endothermic reaction (heat is absorbed).
-
Entropy Change (ΔS°): This parameter measures the change in the degree of disorder or randomness of the system. A positive ΔS° indicates an increase in disorder, while a negative value suggests a more ordered system. In this reaction, two reactant molecules form two product molecules, suggesting the entropy change might be relatively small.
-
Gibbs Free Energy Change (ΔG°): The ultimate determinant of a reaction's spontaneity under constant temperature and pressure. It integrates enthalpy and entropy via the equation: ΔG° = ΔH° - TΔS° .
-
A negative ΔG° indicates a spontaneous (product-favored) reaction at equilibrium.
-
A positive ΔG° indicates a non-spontaneous (reactant-favored) reaction at equilibrium.
-
A ΔG° of zero signifies that the reaction is at equilibrium.
-
Quantitative Thermodynamic Data
The following table summarizes the standard molar enthalpy of formation (ΔH_f°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG_f°) for the known components at 298.15 K (25 °C) and 1 bar.
Table 1: Standard Thermodynamic Properties of Reactants and Products (at 298.15 K)
| Compound | Formula | State | ΔH_f° (kJ/mol) | S° (J/mol·K) | ΔG_f° (kJ/mol) |
| Propanal | C₃H₆O | liquid | -215.1 | 205.9 | -129.5 |
| Ethylene Glycol | C₂H₆O₂ | liquid | -460.0[1][2] | 166.9[1][2] | -324.9 |
| This compound | C₅H₁₀O₂ | liquid | N/A | N/A | N/A |
| Water | H₂O | liquid | -285.83[3][4] | 69.95[3] | -237.13[5][6] |
Note: "N/A" indicates that reliable standard values are not available in publicly accessible thermochemical databases. These values must be determined experimentally.
The overall standard changes for the reaction (ΔH°_rxn, ΔS°_rxn, and ΔG°_rxn) are calculated using the "products minus reactants" rule. Once the value for this compound is determined, these calculations can be completed.
Table 2: Calculation of Standard Reaction Thermodynamics
| Parameter | Formula | Calculation | Result |
| ΔH°_rxn | ΣΔH_f°(products) - ΣΔH_f°(reactants) | [ΔH_f°(C₅H₁₀O₂) + ΔH_f°(H₂O)] - [ΔH_f°(C₃H₆O) + ΔH_f°(C₂H₆O₂)] | Requires Exp. Data |
| ΔS°_rxn | ΣS°(products) - ΣS°(reactants) | [S°(C₅H₁₀O₂) + S°(H₂O)] - [S°(C₃H₆O) + S°(C₂H₆O₂)] | Requires Exp. Data |
| ΔG°_rxn | ΣΔG_f°(products) - ΣΔG_f°(reactants) | [ΔG_f°(C₅H₁₀O₂) + ΔG_f°(H₂O)] - [ΔG_f°(C₃H₆O) + ΔG_f°(C₂H₆O₂)] | Requires Exp. Data |
Visualized Reaction and Experimental Workflow
The following diagrams illustrate the chemical pathway and a general workflow for the experimental determination of the required thermodynamic data.
Experimental Protocols
Calorimetric Determination of Enthalpy of Reaction (ΔH°_rxn)
This protocol outlines the determination of the reaction enthalpy using a solution calorimeter.
Objective: To measure the heat released or absorbed during the formation of this compound.
Methodology:
-
Calorimeter Calibration:
-
Determine the heat capacity of the calorimeter (C_cal) by conducting a reaction with a known enthalpy change (e.g., neutralization of a strong acid and base) or by electrical heating.
-
-
Reactant Preparation:
-
Accurately measure a known molar amount of ethylene glycol and dissolve it in a suitable solvent (if necessary) within the calorimeter vessel. Allow the solution to reach thermal equilibrium.
-
Accurately measure a stoichiometric amount of propanal containing a known concentration of an acid catalyst (e.g., p-toluenesulfonic acid). Ensure it is at the same initial temperature (T_initial) as the calorimeter contents.
-
-
Initiation of Reaction:
-
Rapidly add the propanal/catalyst solution to the stirring ethylene glycol solution in the calorimeter.
-
Seal the calorimeter to minimize heat loss to the surroundings.
-
-
Data Acquisition:
-
Record the temperature of the reaction mixture at regular intervals (e.g., every 15 seconds) until the temperature reaches a maximum or minimum and then begins to return to the baseline.
-
-
Data Analysis:
-
Plot temperature versus time. Extrapolate the pre-mixing and post-reaction temperature curves to the time of mixing to determine the precise temperature change (ΔT).
-
Calculate the total heat absorbed by the solution and calorimeter (q_total) using the formula: q_total = (m_solution * c_solution * ΔT) + (C_cal * ΔT) where m is the mass and c is the specific heat capacity of the final solution.
-
The heat of the reaction (q_rxn) is the negative of the heat absorbed by the surroundings: q_rxn = -q_total.
-
Calculate the molar enthalpy of reaction (ΔH_rxn) by dividing q_rxn by the number of moles of the limiting reactant: ΔH_rxn = q_rxn / n.
-
Determination of Equilibrium Constant (K_eq) and Gibbs Free Energy (ΔG°)
This protocol uses gas chromatography (GC) to determine the equilibrium concentrations of reactants and products, allowing for the calculation of K_eq and ΔG°.
Objective: To determine the equilibrium constant for the reaction at various temperatures.
Methodology:
-
Reaction Setup:
-
Prepare several sealed reaction vessels, each containing known initial concentrations of propanal, ethylene glycol, and an acid catalyst. To drive the reaction, a large excess of one reactant can be used, or water can be removed using a Dean-Stark apparatus.
-
-
Equilibration:
-
Place the vessels in constant-temperature baths set to different temperatures (e.g., 298 K, 308 K, 318 K).
-
Allow the reactions to proceed for a sufficient time to reach equilibrium. This time should be determined from preliminary kinetic studies.
-
-
Sample Analysis:
-
At equilibrium, quench the reaction by neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Withdraw an aliquot from each vessel and analyze it using a calibrated Gas Chromatograph (GC). The GC method must be capable of separating and quantifying propanal, ethylene glycol, this compound, and water.
-
-
Data Analysis:
-
Using the calibration curves, determine the molar concentrations of all four species at equilibrium for each temperature.
-
Calculate the equilibrium constant (K_eq) at each temperature using the expression: K_eq = ([C₅H₁₀O₂] * [H₂O]) / ([C₃H₆O] * [C₂H₆O₂])
-
Calculate the standard Gibbs free energy change (ΔG°) at each temperature: ΔG° = -RT ln(K_eq) where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
-
-
Determining ΔH° and ΔS°:
-
The relationship between ΔG°, ΔH°, and ΔS° can be analyzed using the van 't Hoff equation, which in its linear form is: ln(K_eq) = (-ΔH°/R)(1/T) + (ΔS°/R)
-
Plot ln(K_eq) versus 1/T. The resulting graph should be a straight line.
-
The standard enthalpy of reaction (ΔH°) can be calculated from the slope (slope = -ΔH°/R).
-
The standard entropy of reaction (ΔS°) can be calculated from the y-intercept (intercept = ΔS°/R). The value for ΔH° obtained here can be compared with the value from calorimetry for validation.
-
References
- 1. Ethylene_glycol_(data_page) [chemeurope.com]
- 2. Ethylene glycol (data page) - Wikipedia [en.wikipedia.org]
- 3. Water (data page) - Wikipedia [en.wikipedia.org]
- 4. chim.lu [chim.lu]
- 5. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Solubility of 2-Ethyl-1,3-dioxolane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-ethyl-1,3-dioxolane in various organic solvents. Due to a lack of readily available specific quantitative data in peer-reviewed literature and chemical databases, this guide focuses on qualitative solubility, the underlying chemical principles governing its solubility, and detailed experimental protocols for researchers to determine precise solubility parameters.
Introduction to this compound
This compound (CAS No. 2568-96-9) is a cyclic acetal (B89532) with the molecular formula C₅H₁₀O₂.[1] It is a colorless to pale yellow liquid.[2] Dioxolanes, as a class of compounds, are frequently utilized as solvents and as protecting groups for carbonyl compounds in organic synthesis.[3] The presence of two oxygen atoms in the five-membered ring imparts a degree of polarity to the molecule.
Solubility Profile of this compound
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. However, based on the principle of "like dissolves like" and its common application as a solvent, a qualitative solubility profile can be inferred. The cyclic ether structure of this compound suggests its miscibility with a variety of organic solvents.[3] Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.
One available data point indicates the solubility of this compound in water is 1.96 M.[4]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the oxygen atoms in the dioxolane ring, and the overall polarities are compatible. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group in ketones is compatible with the polarity of the dioxolane ring. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As a cyclic ether itself, this compound shares structural and polarity similarities with other ethers. |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble/Miscible | The ethyl group and the carbon backbone of the dioxolane provide non-polar character, allowing for favorable interactions with aromatic hydrocarbons. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble/Partially Miscible | The non-polar nature of aliphatic hydrocarbons may lead to good solubility, although complete miscibility is less certain compared to more polar solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | The polarity of chlorinated solvents is generally compatible with that of this compound. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, researchers can employ several established methodologies. The choice of method may depend on the required precision, the available equipment, and the nature of the solvent system.
Visual Miscibility Determination (Qualitative to Semi-Quantitative)
This is a straightforward method to determine if two liquids are miscible.
Methodology:
-
Preparation: In a clear, sealed container (e.g., a glass vial or test tube), add a known volume of the organic solvent of interest.
-
Titration: Incrementally add known volumes of this compound to the solvent.
-
Mixing: After each addition, securely cap the container and mix the contents thoroughly (e.g., by vortexing or inversion).
-
Observation: Allow the mixture to stand and observe for any phase separation. The formation of two distinct layers indicates immiscibility or partial miscibility. If the mixture remains a single, clear phase after the addition of any amount of this compound, the two liquids are considered miscible.
-
Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled water bath, as miscibility can be temperature-dependent.
Gas Chromatography (GC) Method (Quantitative)
For a precise quantitative determination of solubility, especially in cases of partial miscibility, Gas Chromatography (GC) is a powerful technique.[5] This method is particularly suitable for volatile compounds.[6]
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions with known concentrations of this compound in the organic solvent.
-
Inject a fixed volume of each standard into the GC.
-
Record the peak area for this compound for each standard.
-
Plot a calibration curve of peak area versus concentration.
-
-
Saturated Solution Preparation:
-
In a temperature-controlled vessel, add an excess amount of this compound to the organic solvent.
-
Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Allow the mixture to settle, resulting in two distinct phases if not fully miscible.
-
-
Sample Analysis:
-
Carefully extract a sample from the solvent-rich phase (the saturated solution).
-
If necessary, dilute the sample with the pure solvent to bring the concentration within the range of the calibration curve.
-
Inject a known volume of the (diluted) sample into the GC.
-
Record the peak area for this compound.
-
-
Concentration Determination:
-
Using the recorded peak area and the calibration curve, determine the concentration of this compound in the analyzed sample.
-
If the sample was diluted, calculate the concentration in the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Isothermal Titration Calorimetry (ITC) (Quantitative)
Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamics of mixing and, by extension, solubility limits.[7][8] It measures the heat absorbed or released upon the addition of one liquid to another.[8]
Methodology:
-
Instrument Setup:
-
Fill the sample cell of the ITC instrument with the organic solvent.
-
Fill the injection syringe with this compound.
-
Set the instrument to the desired experimental temperature.
-
-
Titration:
-
Inject small, known aliquots of this compound from the syringe into the sample cell containing the solvent.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
A plot of the heat change per injection versus the molar ratio of the two components is generated.
-
The point at which the heat of mixing changes significantly can indicate the solubility limit. When the solution becomes saturated, the heat change will correspond to the heat of demixing.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is sparse in the available literature, its chemical structure and use as a solvent strongly suggest it is miscible with a wide range of common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice of method will depend on the desired level of precision and the available analytical instrumentation. Researchers are encouraged to perform these measurements under their specific experimental conditions to obtain accurate and reliable data for their drug development and research needs.
References
- 1. 1,3-Dioxolane, 2-ethyl- [webbook.nist.gov]
- 2. This compound, 2568-96-9 [thegoodscentscompany.com]
- 3. Buy this compound | 2568-96-9 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Ethyl-1,3-dioxolane as a Protecting Group for Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity. The 2-ethyl-1,3-dioxolane group serves as a robust and reliable protecting group for aldehydes. Formed by the acid-catalyzed reaction of an aldehyde with ethylene (B1197577) glycol, this cyclic acetal (B89532) offers excellent stability under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and reducing agents.[1][2] Its facile removal under mild acidic conditions makes it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. These application notes provide detailed protocols for the protection and deprotection of aldehydes using this compound, along with quantitative data and stability profiles.
Key Features and Applications
-
Stability: The this compound group is stable to a variety of reagents and conditions, including strong bases (e.g., organolithium reagents, Grignard reagents), nucleophiles, and hydrides (e.g., lithium aluminum hydride).[1][2] This stability allows for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected aldehyde.
-
Ease of Formation and Cleavage: The formation of the this compound is typically a high-yielding reaction, driven to completion by the removal of water.[1] Deprotection is also efficient and is readily achieved under mild acidic conditions.[2]
-
Orthogonality: The acid-lability of the this compound group provides orthogonality with other protecting groups that are stable to acid but cleaved under different conditions (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers).
Data Presentation
The following tables summarize quantitative data for the formation and deprotection of this compound with representative aldehydes.
Table 1: Formation of this compound Derivatives
| Aldehyde | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| Propionaldehyde | Ethylene glycol (1.2 eq), p-TsOH (0.01 eq), azeotropic removal of water | Toluene (B28343) | 4 | >95 |
| Benzaldehyde | Ethylene glycol (1.5 eq), p-TsOH (0.02 eq), Dean-Stark trap | Benzene | 6 | 92 |
| Cinnamaldehyde | Ethylene glycol (1.5 eq), Amberlyst-15, reflux | Dichloromethane | 8 | 88 |
| 4-Nitrobenzaldehyde | Ethylene glycol (2.0 eq), ZrCl4 (0.1 eq), room temperature | Dichloromethane | 2 | 95 |
| Hexanal | Ethylene glycol (1.2 eq), p-TsOH (0.01 eq), molecular sieves (4Å) | Dichloromethane | 12 | 90 |
Table 2: Deprotection of this compound Derivatives
| Protected Aldehyde | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| This compound | 1 M HCl, room temperature | Acetone (B3395972)/H₂O (9:1) | 1 | >98 |
| 2-(Phenyl)-1,3-dioxolane | Acetic acid/H₂O (4:1), 50 °C | THF | 3 | 95 |
| 2-(2-Phenylethenyl)-1,3-dioxolane | 0.5 M H₂SO₄, room temperature | THF/H₂O (1:1) | 2 | 93 |
| 2-(4-Nitrophenyl)-1,3-dioxolane | 10% Aqueous oxalic acid, reflux | Acetone | 4 | 96 |
| 2-(Pentyl)-1,3-dioxolane | Amberlyst-15, room temperature | Acetone/H₂O (9:1) | 0.5 | >99 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Aldehyde as a this compound
This protocol describes a general method for the formation of a this compound from an aldehyde and ethylene glycol using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Materials:
-
Aldehyde (1.0 eq)
-
Ethylene glycol (1.2 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)
-
Toluene or Benzene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dean-Stark apparatus or molecular sieves (4Å)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the aldehyde, toluene (or benzene), and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield the pure this compound derivative.
Protocol 2: General Procedure for the Deprotection of a this compound
This protocol outlines a general method for the acidic hydrolysis of the this compound protecting group to regenerate the aldehyde.
Materials:
-
This compound protected aldehyde (1.0 eq)
-
Acetone/Water or Tetrahydrofuran/Water solvent mixture
-
Dilute aqueous acid (e.g., 1 M HCl, 0.5 M H₂SO₄, or 10% aqueous acetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the this compound derivative in a mixture of acetone and water (or THF and water).
-
Add a catalytic amount of the dilute aqueous acid.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress of the reaction by TLC or GC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude aldehyde can be purified by distillation or column chromatography on silica gel.
Visualizations
Caption: Mechanism of Aldehyde Protection as a this compound.
Caption: Mechanism of Acid-Catalyzed Deprotection of this compound.
Caption: General Experimental Workflow for Aldehyde Protection and Deprotection.
References
Application Notes and Protocols: Use of 2-Ethyl-1,3-dioxolane Derivatives in Enantioselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 2-ethyl-1,3-dioxolane is an achiral molecule and not directly employed for inducing chirality, its chiral derivatives serve as potent tools in enantioselective synthesis. These chiral acetals are typically prepared by the condensation of propionaldehyde (B47417) with a readily available chiral diol, such as those derived from tartaric acid. The resulting chiral this compound or its analogue (e.g., a dioxane) acts as a chiral auxiliary, effectively directing the stereochemical outcome of subsequent reactions. This application note details the use of a chiral dioxane, an analogue of a this compound derivative, in a highly stereoselective aldol (B89426) reaction for the synthesis of paraconic acids, a class of biologically active natural products.[1][2]
The general principle involves the temporary incorporation of a chiral auxiliary to control the formation of new stereocenters. The auxiliary can then be removed to yield the enantiomerically enriched product.
Logical Workflow for Enantioselective Synthesis
The overall strategy for utilizing a chiral acetal (B89532) derived from propionaldehyde (or a functional equivalent) in enantioselective synthesis follows a clear workflow. This involves the formation of the chiral auxiliary, a subsequent diastereoselective reaction to create the desired stereocenters, and finally, the cleavage of the auxiliary to yield the target molecule.
Application Example: Enantioselective Synthesis of Paraconic Acids
A notable application of this strategy is the enantioselective synthesis of paraconic acids, a family of γ-butyrolactones with significant biological activities, including antitumor, antibiotic, and antifungal properties.[1] In this synthesis, a chiral dioxane dithioester, derived from L-tartaric acid, serves as a chiral template. The reaction of its enolate with various aldehydes proceeds with high stereoselectivity to furnish the precursors for different paraconic acids.[1][2]
Experimental Protocols
1. Synthesis of the Chiral Dioxane Auxiliary
The chiral auxiliary is prepared from L-tartaric acid. The specific dithioester dioxane used in the synthesis of paraconic acids is synthesized as described in the literature.[1]
2. Diastereoselective Aldol Reaction
This key step establishes the stereochemistry of the final product.
-
Reaction Scheme:
-
The chiral dioxane dithioester is deprotonated using a strong base to form a chiral dienolate.
-
This dienolate then reacts with an aldehyde to yield the corresponding lactone with high diastereoselectivity.
-
-
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the chiral dioxane dithioester (1.0 equivalent) in anhydrous THF to the LDA solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the desired aldehyde (1.1 equivalents) to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
3. Cleavage of the Chiral Auxiliary and Formation of the Target Molecule
The final steps involve the removal of the chiral auxiliary and subsequent transformations to yield the desired paraconic acid.
-
Protocol for Auxiliary Cleavage:
-
Dissolve the aldol product in a suitable solvent (e.g., dichloromethane).
-
Add ethanedithiol and a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction and purify the resulting diol.[1]
-
Data Presentation
The diastereoselective aldol reaction of the chiral dioxane dithioester with various aldehydes demonstrates high yields and excellent stereoselectivity, with only a single diastereomer being isolated in most cases.[1]
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Dodecanal | Lactone precursor for (+)-Nephrosteranic acid | 75 | >99:1 | [1] |
| Benzaldehyde | Corresponding Lactone | 78 | >99:1 | [1] |
| Isovaleraldehyde | Corresponding Lactone | 72 | >99:1 | [1] |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the aldol reaction is controlled by the chiral auxiliary, which dictates the facial selectivity of the enolate's attack on the aldehyde. The chair-like conformation of the dioxane ring and the chelation of the lithium cation are key factors in this control.
Conclusion
The use of chiral this compound analogues, synthesized from propionaldehyde and chiral diols, represents a powerful strategy for enantioselective synthesis. The application of a tartaric acid-derived dioxane in the highly diastereoselective synthesis of paraconic acids showcases the effectiveness of this approach. The detailed protocols and predictable stereochemical outcomes make this methodology valuable for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Acetalization of Carbonyl Compounds Using Ethylene Glycol to Synthesize 2-Substituted-1,3-Dioxolanes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, preventing their reaction with nucleophiles, bases, or reducing agents while other parts of a molecule are being modified.[1] The formation of a cyclic acetal, specifically a 1,3-dioxolane (B20135), by reacting a carbonyl compound with ethylene (B1197577) glycol is a widely employed method for this purpose.[2][3] This transformation is catalyzed by acid and is reversible.[4] The resulting 1,3-dioxolane is stable under neutral to strongly basic conditions, making it an effective protecting group.[3][4] For instance, the reaction of propanal with ethylene glycol yields 2-ethyl-1,3-dioxolane. This document provides detailed protocols for the synthesis and deprotection of 2-substituted-1,3-dioxolanes, quantitative data for various substrates, and a mechanistic overview.
Data Presentation
The efficiency of 1,3-dioxolane formation is dependent on the substrate, catalyst, and reaction conditions. The following table summarizes the acetalization of various carbonyl compounds with ethylene glycol under different catalytic systems.
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Montmorillonite K-10 | Toluene | 110 | 1 | 95 | [5] |
| Cyclohexanone | Montmorillonite K-10 | Toluene | 110 | 2 | 92 | [5] |
| Acetophenone | Montmorillonite K-10 | Toluene | 110 | 4 | 85 | [5] |
| Propanal | Amberlyst-15 | None | 70 | 1 | 88 | [5] |
| Butanal | Amberlyst-15 | None | 70 | 1 | 90 | [5] |
| Heptanal | Amberlyst-15 | None | 70 | 1 | 92 | [5] |
| Benzaldehyde | Amberlyst-15 | None | 30 | 1 | 94 | [5] |
| Cinnamaldehyde | 0.1 mol% HCl | Methanol | Ambient | 0.5 | >99 (conversion) | [6] |
| 4-Chlorobenzaldehyde | 0.1 mol% HCl | Methanol | Ambient | 0.5 | >99 (conversion) | [6] |
| Ethyl Acetoacetate | p-Toluenesulfonic acid | Toluene | Reflux | - | 53.1 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a general method for the acid-catalyzed acetalization of propanal with ethylene glycol. A standard procedure involves the use of an acid catalyst in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.[2]
Materials:
-
Propanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin
-
Toluene
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add toluene.
-
Add propanal (1.0 eq) and ethylene glycol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq) or Amberlyst-15 resin.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically when water is no longer collected), cool the mixture to room temperature.
-
If using Amberlyst-15, filter the resin from the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation if necessary.
Protocol 2: General Procedure for the Deprotection of this compound
The deprotection of the 1,3-dioxolane is typically achieved by acid-catalyzed hydrolysis.[2] The presence of water is crucial for this reaction.
Materials:
-
This compound
-
Acetone (B3395972)/Water mixture (e.g., 9:1)
-
Hydrochloric acid (HCl) or other strong acid
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable organic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in an acetone/water mixture in a round-bottom flask.
-
Add a catalytic amount of a strong acid such as HCl.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, carefully neutralize the acid by adding solid NaHCO₃ until effervescence ceases.
-
Remove the acetone using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected carbonyl compound (propanal).
Mandatory Visualization
Acetalization Reaction Mechanism:
The formation of a 1,3-dioxolane is an acid-catalyzed process that proceeds through a hemiacetal intermediate.[3][8] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[8] Nucleophilic attack by one of the hydroxyl groups of ethylene glycol, followed by proton transfer, yields the hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxonium ion.[9] Finally, intramolecular attack by the second hydroxyl group of the ethylene glycol chain, followed by deprotonation, gives the cyclic acetal.[3]
Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.
Experimental Workflow:
The overall process involves the protection of a carbonyl group, subsequent chemical modification of the molecule, and finally, the deprotection of the carbonyl group.
Caption: General workflow for carbonyl protection and deprotection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. WO2015051525A1 - Synthesis of acetal/ketal - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Synthesis of Pharmaceutical Intermediates Using 2-Ethyl-1,3-dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Ethyl-1,3-dioxolane in the synthesis of pharmaceutical intermediates. This compound, a cyclic acetal (B89532) derived from propanal and ethylene (B1197577) glycol, serves as an effective protecting group for carbonyl functionalities. This strategy is crucial in multi-step syntheses of complex molecules such as antiviral and anticancer agents, where selective modification of other functional groups is required.
Introduction
In the synthesis of active pharmaceutical ingredients (APIs), the strategic protection and deprotection of reactive functional groups is a cornerstone of achieving high yields and purity. The carbonyl group, present in aldehydes and ketones, is highly susceptible to nucleophilic attack and reduction. This compound is employed to temporarily mask the reactivity of a propanal moiety or a related carbonyl group within a pharmaceutical intermediate. The formation of the dioxolane ring renders the carbonyl group inert to a wide range of reaction conditions, including basic, organometallic, and reductive environments. The protecting group can be subsequently removed under mild acidic conditions to regenerate the carbonyl functionality. This approach is particularly valuable in the synthesis of complex molecules like nucleoside analogues and steroids.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound is the protection of aldehyde and ketone functional groups during the synthesis of pharmaceutical intermediates. This is essential for achieving chemoselectivity in molecules with multiple reactive sites.
Key areas of application include:
-
Antiviral Drug Synthesis: In the synthesis of many nucleoside analogues, a carbonyl group may be present in a precursor molecule. Protection of this group as a this compound allows for modifications to other parts of the molecule, such as the nucleobase or the sugar moiety, without unintended reactions at the carbonyl center.
-
Anticancer Drug Synthesis: The synthesis of certain anticancer agents, including some steroid-based therapeutics, involves intermediates with reactive carbonyl groups. The use of this compound ensures that these groups remain intact during various synthetic transformations.
-
Steroid Synthesis: Steroid molecules often contain multiple carbonyl groups with varying reactivities. Selective protection of one or more of these groups is critical for achieving the desired chemical modifications at other positions of the steroid nucleus.
Data Presentation
The efficiency of protection and deprotection reactions involving this compound is influenced by the substrate, catalyst, and reaction conditions. The following tables summarize typical quantitative data for these transformations, extrapolated from closely related 2-substituted-1,3-dioxolanes.
Table 1: Representative Data for the Formation of this compound Derivatives
| Carbonyl Substrate (Example) | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| 3-Oxopentanal | Ethylene glycol, p-TsOH (cat.) | Toluene | 4-6 | 85-95 |
| 2-Methyl-3-oxobutanal | Ethylene glycol, Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | 6-8 | 80-90 |
| 5-Oxohexanal | Ethylene glycol, Amberlyst-15 | Hexane | 5-7 | 88-96 |
Table 2: Representative Data for the Deprotection of this compound Derivatives
| Protected Intermediate (Example) | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| 2-Ethyl-2-(2-oxopropyl)-1,3-dioxolane | 2M HCl (aq.) | Acetone (B3395972)/Water (4:1) | 1-2 | 90-98 |
| 2-Ethyl-2-(cyanomethyl)-1,3-dioxolane | Acetic acid/Water (3:1) | THF | 3-5 | 85-95 |
| 2-Ethyl-2-(2-nitroethyl)-1,3-dioxolane | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/Water (9:1) | 0.5-1 | 92-99 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Carbonyl Group as a this compound
This protocol describes a standard procedure for the protection of an aldehyde or ketone as a this compound using ethylene glycol and an acid catalyst with azeotropic removal of water.
Materials:
-
Carbonyl-containing pharmaceutical intermediate (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 - 0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the carbonyl-containing intermediate (1.0 eq), toluene, and ethylene glycol (1.5 - 2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Continue refluxing until no more water is collected or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound derivative.
-
Purify the product by flash column chromatography or distillation as required.
Protocol 2: General Procedure for the Deprotection of a this compound
This protocol outlines a typical acidic hydrolysis method for the deprotection of a this compound to regenerate the parent carbonyl compound.
Materials:
-
This compound derivative (1.0 eq)
-
Acetone-water mixture (e.g., 4:1 v/v)
-
Hydrochloric acid (2 M) or other suitable acid catalyst (e.g., Amberlyst-15)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in an acetone-water mixture in a round-bottom flask.
-
Add a catalytic amount of aqueous hydrochloric acid (2 M).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected carbonyl compound.
-
Purify the product as necessary.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the logical workflow of using this compound as a protecting group and a hypothetical signaling pathway targeted by a synthesized intermediate.
Caption: Workflow for Carbonyl Protection and Deprotection using this compound.
Caption: Hypothetical signaling pathway targeted by a drug synthesized from a this compound intermediate.
Application Note: Laboratory Scale Synthesis of 2-Ethyl-1,3-dioxolane
Abstract
This document provides a detailed protocol for the synthesis of 2-Ethyl-1,3-dioxolane, a cyclic acetal. The synthesis is achieved through the acid-catalyzed reaction of propionaldehyde (B47417) with ethylene (B1197577) glycol. This procedure is a common method for protecting the aldehyde functional group.[1] The protocol employs a Dean-Stark apparatus to remove water, which drives the reversible reaction toward the product. This application note includes a comprehensive list of materials, a step-by-step experimental procedure, data tables for reagents and products, and a visual workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of ethylene glycol to propionaldehyde in the presence of an acid catalyst, forming a hemiacetal intermediate, which then cyclizes to form the stable this compound and a molecule of water.[1][2]
Caption: Acid-catalyzed acetalization of propionaldehyde and ethylene glycol.
Materials and Data
Reagent and Product Data
All quantitative data for the required reagents and the final product are summarized below.
| Compound | Formula | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) | Density (g/mL) | Boiling Point (°C) |
| Propionaldehyde | C₃H₆O | 58.08 | 0.50 | 29.04 | 36.1 | 0.804 | 48 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 0.55 (1.1 eq) | 34.14 | 30.6 | 1.115 | 197 |
| p-TsOH·H₂O | C₇H₈O₃S·H₂O | 190.22 | 0.005 (1 mol%) | 0.95 | - | - | - |
| Toluene | C₇H₈ | 92.14 | - | - | 200 | 0.867 | 111 |
| This compound | C₅H₁₀O₂ | 102.13 | (Theoretical) | 51.07 | - | 0.98 | 117-118 |
Experimental Protocol
This protocol details the setup, reaction, work-up, and purification steps for synthesizing this compound.
1. Reaction Setup:
-
Assemble a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add a magnetic stir bar to the flask.
-
Charge the flask with toluene (200 mL), propionaldehyde (29.04 g, 36.1 mL), ethylene glycol (34.14 g, 30.6 mL), and p-toluenesulfonic acid monohydrate (0.95 g).
2. Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Stir the mixture vigorously.
-
The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 2-3 hours, or until no more water is observed collecting in the trap. The theoretical amount of water to be collected is approximately 9 mL (from 0.5 mol of reaction).
3. Work-up Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
50 mL of deionized water.
-
50 mL of brine (saturated NaCl solution) to break any emulsions and remove excess water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and collect the filtrate.
4. Purification:
-
Remove the bulk of the toluene solvent using a rotary evaporator.
-
Purify the remaining crude product by fractional distillation at atmospheric pressure.
-
Collect the fraction boiling at approximately 117-118 °C. This is the pure this compound product.
5. Characterization:
-
The identity and purity of the final product can be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Propionaldehyde is volatile, flammable, and an irritant. Handle with care.
-
Toluene is flammable and has associated health risks. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use caution when heating flammable solvents. Ensure the heating mantle is connected to a temperature controller.
-
The neutralization step with sodium bicarbonate produces CO₂ gas. Vent the separatory funnel frequently to release pressure.
References
Application Notes and Protocols for the Deprotection of 2-Ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the 2-ethyl-1,3-dioxolane protecting group, a common moiety used to mask the carbonyl functional group of propanal. The selection of an appropriate deprotection method is crucial in multi-step organic synthesis to ensure high yields and compatibility with other functional groups present in the molecule.
Introduction
The this compound protecting group is an acetal (B89532) stable to a variety of synthetic conditions, including basic, nucleophilic, and reductive environments.[1][2] Its removal is typically accomplished under acidic conditions through hydrolysis or transacetalization, regenerating the parent aldehyde. This document outlines several effective methods for this transformation, ranging from classical aqueous acid catalysis to milder, more selective procedures.
Deprotection Methods Overview
A summary of common deprotection methods for 2-substituted-1,3-dioxolanes, applicable to this compound, is presented below. The choice of method will depend on the substrate's sensitivity to acidic conditions and the presence of other protecting groups.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Aqueous Acid Hydrolysis | Dilute Hydrochloric Acid (e.g., 1 M HCl) | Acetone (B3395972)/Water | Room Temperature | Minutes to hours | >90 | [3][4] |
| p-Toluenesulfonic Acid (p-TsOH) (catalytic) | Acetone or Toluene/Water | Room Temp. to Reflux | 1 - 6 hours | 85-95 | [4] | |
| Amberlyst-15 (solid acid resin) | Dichloromethane (B109758) | Room Temperature | 1 - 5 hours | 75-95 | [5] | |
| Transacetalization | Iodine (I₂) (catalytic, 10 mol%) | Acetone | Room Temperature | 5 - 45 minutes | ~95 | [6][7] |
| Lewis Acid Catalysis | Cerium(III) Triflate (Ce(OTf)₃) (catalytic) | Wet Nitromethane (B149229) | Room Temperature | 30 min - 2 hours | High | [1][8][9] |
| Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O) | Acetone/Water | Room Temperature | Minutes to hours | Good to Excellent | [10][11] |
Experimental Protocols
The following are detailed methodologies for the deprotection of this compound.
Protocol 1: Aqueous Acid Hydrolysis using Hydrochloric Acid
This protocol describes a standard and efficient method for acetal cleavage using a strong Brønsted acid.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
To the stirred solution, add a catalytic amount of 1 M hydrochloric acid.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude propanal.
Protocol 2: Transacetalization using Iodine in Acetone
This mild and rapid method utilizes a catalytic amount of iodine in acetone, proceeding under neutral conditions.[7] It is particularly useful for substrates sensitive to strong acids.
Materials:
-
This compound
-
Acetone (reagent grade, containing ≤0.5% water)
-
Iodine (I₂)
-
Dichloromethane
-
10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 eq) in acetone.
-
Add a catalytic amount of iodine (10 mol%).
-
Stir the mixture at room temperature. The reaction is typically complete within 45 minutes for cyclic acetals.[6][7] Monitor by TLC.
-
Once the reaction is complete, quench by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Remove the acetone under reduced pressure.
-
Dilute the residue with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.
Protocol 3: Lewis Acid Catalysis using Cerium(III) Triflate
This method employs a Lewis acid catalyst in a wet organic solvent, offering high chemoselectivity under nearly neutral pH conditions.[1][9]
Materials:
-
This compound
-
Nitromethane
-
Water
-
Cerium(III) triflate (Ce(OTf)₃)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare "wet" nitromethane by saturating it with water.
-
Dissolve the this compound (1.0 eq) in the wet nitromethane.
-
Add cerium(III) triflate (typically 30 mol% for cyclic acetals) to the solution.[9]
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Mandatory Visualizations
Deprotection Mechanisms and Workflows
The following diagrams illustrate the general mechanisms for the deprotection of this compound and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed hydrolysis of this compound.
Caption: A typical experimental workflow for the deprotection of this compound.
Conclusion
The deprotection of this compound can be achieved through various methods, with the choice depending on the specific requirements of the synthetic route. Standard aqueous acid hydrolysis is robust and high-yielding but may not be suitable for acid-sensitive substrates. In such cases, milder alternatives like iodine in acetone or Lewis acid catalysis provide excellent options for the chemoselective cleavage of the acetal protecting group. The protocols provided herein offer a starting point for the successful deprotection of this commonly used protecting group.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scholars.iwu.edu [scholars.iwu.edu]
Application of 2-Ethyl-1,3-dioxolane in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
2-Ethyl-1,3-dioxolane serves as a cyclic acetal (B89532) to mask the reactivity of propanal. The 1,3-dioxolane (B20135) ring system is stable to a wide range of reagents, including bases, nucleophiles, and hydrides, making it an invaluable tool in multi-step organic synthesis.[1][2] Its removal is typically achieved under acidic conditions, allowing for the timely deprotection of the aldehyde functionality for further transformations.[2][3]
Hypothetical Application: Total Synthesis of Hypotheticin A
To demonstrate the utility of this compound, we will consider a key fragment of a hypothetical natural product, "Hypotheticin A." The synthesis of this fragment requires the protection of a propanal group while other sensitive functionalities are manipulated.
Target Fragment of Hypotheticin A:
The synthetic strategy involves the protection of propanal, followed by a Grignard reaction and subsequent transformations that would be incompatible with a free aldehyde.
Experimental Protocols
Protocol 1: Protection of Propanal as this compound
This protocol describes the acid-catalyzed formation of this compound from propanal and ethylene (B1197577) glycol.
Reaction Scheme:
O--CH2 O / // CH3-CH2-CH + H2O <=> CH3-CH2-C-H + HO-CH2-CH2-OH \ [H+] O--CH2
Caption: General workflow for using this compound as a protecting group.
Mechanism of Acetal Formation
The formation of this compound is an acid-catalyzed process involving the nucleophilic attack of ethylene glycol on the protonated aldehyde.
Caption: Acid-catalyzed formation of this compound.
Mechanism of Acetal Hydrolysis
The deprotection is the reverse of the formation, initiated by protonation of one of the dioxolane oxygens, followed by ring opening and hydrolysis.
Caption: Acid-catalyzed hydrolysis of this compound.
References
Application Notes and Protocols for the Purification of 2-Ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental procedure for the purification of 2-Ethyl-1,3-dioxolane, a versatile cyclic acetal. The protocol details the necessary steps from the initial work-up of the crude product to the final purification by fractional distillation, ensuring a high-purity final product suitable for research, development, and manufacturing applications.
Introduction
This compound is a valuable organic compound frequently utilized as a protecting group for carbonyl compounds, a solvent, and an intermediate in the synthesis of more complex molecules. The purity of this compound is critical for its successful application, as impurities can lead to unwanted side reactions, reduced yields, and compromised product quality. This protocol outlines a robust procedure for the purification of crude this compound, addressing the removal of common impurities such as water, unreacted starting materials (propionaldehyde and ethylene (B1197577) glycol), and residual acid catalyst from the synthesis step.
Experimental Protocols
The purification of this compound is typically achieved through a two-stage process: an initial extractive work-up to remove water-soluble impurities and the acid catalyst, followed by fractional distillation to separate the pure product from components with close boiling points.
Part 1: Extractive Work-up
This initial step is crucial for removing the bulk of water-soluble impurities and neutralizing any residual acid catalyst from the synthesis reaction.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Beakers
-
Filter paper and funnel
Procedure:
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. This step neutralizes any residual acid catalyst.
-
Allow the layers to separate. The aqueous layer (bottom) may be discarded.
-
Wash the organic layer (top) with an equal volume of brine. This helps to remove any remaining water and dissolved inorganic salts.
-
Separate and discard the aqueous brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask to dry the organic layer. Swirl the flask gently until the drying agent no longer clumps together, indicating that all water has been absorbed.
-
Filter the dried organic layer through a fluted filter paper into a round-bottom flask suitable for distillation.
Part 2: Fractional Distillation
Fractional distillation is employed to separate the this compound from any remaining impurities that have similar boiling points.
Materials:
-
Dried crude this compound in a round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product.
-
Wrap the fractionating column with an insulating material to ensure an efficient separation.
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize as the first fraction (impurities with lower boiling points) begins to distill.
-
Collect any low-boiling foreshots in a separate receiving flask and discard them.
-
As the temperature approaches the boiling point of this compound (approximately 111.5 °C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool down before disassembling.
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound.
| Parameter | Expected Value | Analytical Method |
| Boiling Point | 111-112 °C (at 760 mmHg) | Thermometer |
| Purity (post-distillation) | > 99% | GC-MS, ¹H NMR |
| Yield | 70-85% (depending on crude purity) | Gravimetric |
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for determining the purity of volatile compounds like this compound and for identifying any residual impurities.
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Expected Results: A single major peak corresponding to this compound should be observed in the chromatogram. The purity can be calculated based on the relative peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the final product.
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
δ 4.80-4.75 (t, 1H, O-CH-O)
-
δ 3.95-3.80 (m, 4H, O-CH₂-CH₂-O)
-
δ 1.70-1.55 (q, 2H, CH₂-CH₃)
-
δ 0.95-0.85 (t, 3H, CH₂-CH₃)
-
-
Expected ¹³C NMR Chemical Shifts (in CDCl₃, approximate):
-
δ 110.5 (O-CH-O)
-
δ 64.8 (O-CH₂-CH₂-O)
-
δ 28.2 (CH₂-CH₃)
-
δ 8.5 (CH₂-CH₃)
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Scale-up Synthesis of 2-Ethyl-1,3-dioxolane for Industrial Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial scale-up synthesis of 2-Ethyl-1,3-dioxolane. The information is intended for researchers, scientists, and professionals involved in drug development and other industrial applications where this cyclic acetal (B89532) is utilized.
Introduction
This compound is a cyclic acetal that finds significant use as a solvent, a protective group in organic synthesis, and as an intermediate in the manufacturing of pharmaceuticals and specialty chemicals.[1][2] Its properties, such as good solvency and low volatility, make it a valuable component in coatings, adhesives, and resin systems.[] The industrial production of this compound is typically achieved through the acid-catalyzed reaction of propanal with ethylene (B1197577) glycol, with continuous removal of water to drive the equilibrium towards the product.
Synthesis Pathway
The fundamental reaction for the synthesis of this compound is the acetalization of propanal with ethylene glycol. This reaction is catalyzed by an acid and is reversible.
Figure 1: Synthesis pathway of this compound.
Experimental Protocols
Batch Process for Scale-up Synthesis
This protocol outlines a typical batch process for the industrial synthesis of this compound.
Materials:
-
Propanal
-
Ethylene Glycol
-
Acid Catalyst (e.g., Sulfuric Acid or p-Toluenesulfonic acid)
-
Toluene (for azeotropic water removal)
-
Neutralizing Agent (e.g., Sodium Bicarbonate solution)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Equipment:
-
Jacketed Glass-Lined Reactor with overhead stirrer, condenser, and Dean-Stark trap
-
Heating and Cooling System
-
Fractional Distillation Unit
-
Storage Tanks for raw materials and final product
Procedure:
-
Reactor Charging: Charge the reactor with ethylene glycol and toluene.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst to the reactor.
-
Reactant Addition: Slowly add propanal to the reactor with constant agitation. The molar ratio of ethylene glycol to propanal is typically maintained between 1:1 and 1.5:1.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120°C) and collect the water by-product in the Dean-Stark trap.[4] The reaction progress is monitored by measuring the amount of water collected.
-
Neutralization: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a suitable base, such as a sodium bicarbonate solution.
-
Work-up: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain high-purity this compound.[5][6]
Continuous Process using Reactive Distillation
For larger industrial scales, a continuous process using reactive distillation is often more efficient. In this process, the reaction and separation of products occur simultaneously in a single unit.
Equipment:
-
Reactive Distillation Column packed with a solid acid catalyst (e.g., acidic ion-exchange resin).[7]
-
Reboiler and Condenser
-
Feed and Product Pumps and Storage Tanks
Procedure:
-
Feed Introduction: Continuously feed propanal and ethylene glycol into the reactive distillation column.
-
Reaction and Separation: The reactants flow down the column over the catalyst bed where the reaction occurs. The more volatile product, this compound, and water vapor move up the column, while the less volatile unreacted reactants and by-products move down.
-
Product Collection: The overhead vapor is condensed, and the this compound is separated from the water.
-
Recycling: Unreacted ethylene glycol from the bottom of the column can be recycled back into the feed.
Data Presentation
The following tables summarize typical quantitative data for the industrial synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Batch Process | Continuous Process (Reactive Distillation) |
| Reactant Ratio (Ethylene Glycol:Propanal) | 1.2 : 1 | 1.1 : 1 |
| Catalyst | p-TsOH (0.5 mol%) | Acidic Ion-Exchange Resin |
| Temperature (°C) | 80 - 120 | 90 - 130 |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | 4 - 8 hours | N/A (Continuous) |
Table 2: Product Specifications and Yield
| Parameter | Value |
| Appearance | Colorless liquid |
| Purity (by GC) | > 99.5% |
| Yield | 90 - 95% |
| Boiling Point | 117-118 °C |
| Density (at 20°C) | 0.98 g/cm³ |
Industrial Applications
This compound has a range of industrial applications, primarily driven by its properties as a cyclic acetal.
Figure 2: Industrial applications of this compound.
-
Solvent Systems: Due to its excellent solvency for many polymers and resins, it is used in the formulation of coatings, adhesives, and inks.[][8]
-
Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][9]
-
Protecting Group: In complex organic syntheses, the dioxolane group is used to protect the carbonyl functionality of aldehydes and ketones.
-
Specialty Chemicals: It is also used in the production of other specialty chemicals.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves and protective clothing.[11]
-
Respiratory Protection: Use a respirator with an organic vapor cartridge in areas with high vapor concentrations.[10]
Handling and Storage:
-
Handle in a well-ventilated area.[10]
-
Keep away from heat, sparks, and open flames.[11]
-
Store in a cool, dry, and well-ventilated place in tightly sealed containers.[10]
-
Ground all equipment to prevent static discharge.[11]
Figure 3: Industrial synthesis workflow for this compound.
References
- 1. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 2. benchchem.com [benchchem.com]
- 4. CN1149055A - Process for production of 1,3-dioxolane - Google Patents [patents.google.com]
- 5. chembam.com [chembam.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. archemco.com [archemco.com]
- 9. nbinno.com [nbinno.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Ethyl-1,3-dioxolane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-ethyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound?
A1: The synthesis of this compound is a reversible acetalization reaction. It involves the reaction of propanal with ethylene (B1197577) glycol in the presence of an acid catalyst. A key byproduct of this reaction is water. To achieve a high yield of the desired product, this water must be continuously removed from the reaction mixture to shift the chemical equilibrium towards the formation of the dioxolane.
Q2: Which acid catalysts are most effective for this synthesis?
A2: A variety of Brønsted and Lewis acid catalysts can be used. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acidic ion-exchange resins like Amberlyst 15. The choice of catalyst can influence reaction rates and the potential for side reactions. Solid acid catalysts are often preferred as they can be easily filtered out of the reaction mixture, simplifying the workup process.
Q3: My reaction yield is consistently low. What are the common causes and how can I address them?
A3: Low yields in this compound synthesis can often be attributed to several factors:
-
Inefficient Water Removal: As this is an equilibrium reaction, the presence of water will prevent the reaction from proceeding to completion.
-
Solution: Employ a Dean-Stark apparatus with an azeotroping solvent like toluene (B28343) to effectively remove water as it is formed. Alternatively, for smaller-scale reactions, the use of molecular sieves can be effective.
-
-
Suboptimal Catalyst Concentration: An incorrect amount of catalyst can hinder the reaction.
-
Solution: If the reaction is slow, consider a modest increase in the catalyst loading. However, an excess of a strong acid can promote side reactions, such as the polymerization of propanal. Typically, a catalytic amount (0.01-0.05 molar equivalents) is sufficient.
-
-
Loss of Volatile Reactant: Propanal has a relatively low boiling point (46-50 °C) and can be lost from the reaction mixture, especially at elevated temperatures.
-
Solution: Add the propanal slowly to the heated reaction mixture containing ethylene glycol and the catalyst. Ensure your condenser is operating efficiently.
-
-
Impure Reagents: The presence of water or other impurities in the starting materials can negatively impact the reaction.
-
Solution: Use anhydrous solvents and ensure the purity of both propanal and ethylene glycol.
-
Q4: What are the primary side reactions to be aware of during the synthesis?
A4: The most common side reactions include:
-
Polymerization of Propanal: Propanal can undergo acid-catalyzed self-condensation or polymerization. This can be minimized by controlling the reaction temperature and adding the aldehyde slowly to the reaction mixture.
-
Ring-Opening of the Dioxolane: Under strongly acidic conditions and with prolonged reaction times, the newly formed dioxolane ring can be susceptible to hydrolysis, reverting back to the starting materials. Prompt neutralization of the acid catalyst after the reaction is complete is recommended.
Q5: What is the most effective method for purifying the final product?
A5: Fractional distillation is the most common and effective method for purifying this compound. The boiling point of this compound is approximately 106-112 °C at atmospheric pressure.[1][2] Prior to distillation, it is crucial to perform a workup that includes neutralizing the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), washing with brine to remove water-soluble impurities, and drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to inefficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is effectively azeotroping with water. Consider using freshly activated molecular sieves for smaller reactions. |
| Insufficient catalyst activity or loading. | Use a fresh, anhydrous acid catalyst. Incrementally increase the catalyst loading, but be cautious of promoting side reactions. | |
| Loss of volatile propanal. | Add propanal dropwise to the reaction mixture at reflux. Ensure the condenser is functioning efficiently. | |
| Formation of a Viscous Residue | Polymerization of propanal. | Maintain a controlled reaction temperature. Add propanal slowly to the reaction mixture. Use a milder acid catalyst or a lower concentration of a strong acid. |
| Product Decomposes During Distillation | Residual acid catalyst. | Ensure complete neutralization of the acid catalyst with a base wash before distillation. |
| Cloudy Distillate | Presence of water. | Ensure the organic layer is thoroughly dried with an anhydrous drying agent before distillation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Dioxolane Synthesis (Illustrative Data)
| Catalyst | Molar Ratio (Aldehyde:Diol:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-TsOH | 1.1 : 1.0 : 0.01 | 110 (Toluene Reflux) | 3 - 5 | 85 - 95 | Analogous Syntheses |
| Amberlyst 15 | 1.2 : 1.0 : 0.1 ( g/mol ) | 80 | 4 - 6 | ~90 | Analogous Syntheses |
| Sulfuric Acid | 1.1 : 1.0 : 0.02 | 110 (Toluene Reflux) | 2 - 4 | 80 - 90 | Analogous Syntheses |
Note: The data in this table is representative of typical acetalization reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Apparatus
Materials:
-
Propanal
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add ethylene glycol (1.0 equivalent), toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 equivalents).
-
Addition of Propanal: Heat the mixture to reflux with vigorous stirring. Once refluxing, slowly add propanal (1.1 equivalents) dropwise from a dropping funnel over 30 minutes.
-
Reaction: Continue to heat the mixture at reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. The reaction is complete when no more water is collected in the trap (typically 3-6 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene by simple distillation.
-
Purify the resulting crude product by fractional distillation, collecting the fraction that boils at approximately 106-112 °C.
-
Visualizations
References
Common side reactions in the formation of 2-Ethyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: The synthesis is a reversible acid-catalyzed acetalization reaction. Propionaldehyde (B47417) reacts with ethylene (B1197577) glycol to form this compound and water. To ensure a high yield, the water produced must be continuously removed from the reaction mixture to shift the chemical equilibrium toward the product side.[1][2]
Q2: Which acid catalysts are typically used for this reaction?
A2: A variety of Brønsted or Lewis acids can be used. The most common laboratory-scale catalyst is p-toluenesulfonic acid (p-TSA) monohydrate due to its effectiveness and ease of handling. Other catalysts such as sulfuric acid or acidic ion-exchange resins can also be employed.[1][3]
Q3: Why is water removal crucial during the synthesis?
A3: The formation of this compound is a reversible reaction. The presence of the byproduct, water, can facilitate the hydrolysis of the dioxolane ring, reverting it to the starting materials (propionaldehyde and ethylene glycol).[1][2] Continuous removal of water is essential to drive the reaction to completion and maximize the product yield.
Q4: What is the most effective method for water removal in a laboratory setting?
A4: The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343), is the most common and effective method.[1][4] The water is collected in the side arm of the apparatus while the solvent returns to the reaction flask, thereby driving the reaction forward.
Q5: How can I purify the synthesized this compound?
A5: The primary method for purification is fractional distillation. This separates the product from unreacted starting materials, the solvent, and any high-boiling point side products. Before distillation, it is crucial to neutralize the acid catalyst by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The presence of water in the reaction mixture shifts the equilibrium back to the reactants. | - Ensure Efficient Water Removal: Use a Dean-Stark apparatus with a suitable azeotropic solvent like toluene. Ensure the apparatus is functioning correctly and water is being collected. - Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches completion. |
| Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | - Use Fresh Catalyst: Ensure the p-toluenesulfonic acid is fresh and dry. - Optimize Catalyst Loading: A typical catalytic amount is 0.01-0.05 molar equivalents relative to the limiting reagent. | |
| Loss of Propionaldehyde: Propionaldehyde is volatile (boiling point: 46-50 °C) and can be lost if the reaction temperature is too high or the apparatus is not well-sealed. | - Temperature Control: Maintain a gentle reflux to minimize the loss of propionaldehyde. - Properly Sealed Apparatus: Ensure all joints in the glassware are securely sealed. | |
| Presence of Significant Impurities in the Product | Unreacted Starting Materials: Incomplete reaction or inefficient purification. | - Drive Reaction to Completion: Refer to the solutions for "Low or No Product Yield". - Improve Purification: Use an efficient fractional distillation column to separate the product from the lower-boiling propionaldehyde and higher-boiling ethylene glycol. |
| Aldol (B89426) Condensation Products: Propionaldehyde can undergo acid-catalyzed self-condensation to form β-hydroxy aldehydes, which can then dehydrate.[5][6][7] | - Control Reaction Temperature: Lowering the reaction temperature can disfavor the aldol condensation side reaction. - Slow Addition of Aldehyde: Adding the propionaldehyde slowly to the heated mixture of ethylene glycol, catalyst, and solvent can help to keep its concentration low, thus minimizing self-condensation. | |
| Formation of Cyclic Trimer: Propionaldehyde can form a stable cyclic trimer, 2,4,6-triethyl-1,3,5-trioxane, under acidic conditions.[8][9] | - Use Stoichiometric Amounts: Use a molar ratio of ethylene glycol to propionaldehyde that is close to 1:1 or with a slight excess of the glycol to favor the formation of the five-membered dioxolane ring over the six-membered trioxane. | |
| Product is "Wet" or Contains Water | Inefficient Water Removal: The Dean-Stark trap may not have collected all the water produced. | - Azeotropic Distillation: Ensure that the azeotropic removal of water is complete before stopping the reaction. - Drying Agent: After the aqueous workup, dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before the final distillation. |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus for azeotropic water removal.
Materials:
-
Propionaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add ethylene glycol (1.0 eq), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).[1]
-
Begin heating the mixture to reflux with vigorous stirring.
-
Once the toluene is refluxing, slowly add propionaldehyde (1.0 eq) to the reaction mixture.
-
Continue to heat at reflux, collecting the water that separates in the Dean-Stark trap.
-
The reaction is complete when no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Remove the toluene solvent by simple distillation or using a rotary evaporator.
-
Purify the crude product by fractional distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the product when CH3CH2CHO (propanal) reacts with KOH under heati.. [askfilo.com]
- 7. sarthaks.com [sarthaks.com]
- 8. 2,4,6-Triethyl-1,3,5-trioxane|CAS 2396-42-1 [benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting low yield in 2-Ethyl-1,3-dioxolane synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethyl-1,3-dioxolane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and optimize reaction outcomes, with a focus on resolving issues related to low product yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound from propionaldehyde (B47417) and ethylene (B1197577) glycol are a common issue. The formation of the acetal (B89532) is a reversible equilibrium reaction, and several factors can adversely affect the product yield. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problems.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:
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Incomplete Water Removal: The synthesis of this compound produces water as a byproduct.[1] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thereby reducing the yield.
-
Solution: Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) to continuously remove water as it is formed.[1][2] Alternatively, for smaller-scale reactions, the use of chemical drying agents such as molecular sieves can be effective.[1]
-
-
Suboptimal Catalyst Choice or Concentration: The selection and amount of the acid catalyst are critical.
-
Solution: While strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are commonly used, their concentration must be optimized.[1] Too little catalyst can lead to an incomplete reaction, while an excess can promote side reactions. Consider using solid acid catalysts like Amberlyst-15 or Montmorillonite K10, which can simplify the workup and may improve selectivity.[3][4]
-
-
Side Reactions: The most prevalent side reaction is the acid-catalyzed polymerization of propionaldehyde.
-
Reaction Temperature and Time: Inadequate reaction temperature or time can result in an incomplete reaction.
-
Solution: Ensure the reaction is heated to a temperature that facilitates the efficient azeotropic removal of water. Monitoring the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Frequently Asked Questions (FAQs)
Q2: What are the most common side products observed in this synthesis, and how can they be minimized?
A2: Besides unreacted starting materials, the primary side product is the polymer of propionaldehyde. Under strongly acidic conditions, there is also a risk of ring-opening of the dioxolane product.[1] To minimize these, it is recommended to use a milder acid catalyst, control the reaction temperature, and neutralize the reaction mixture promptly after completion.[1]
Q3: How does the purity of reactants and solvents affect the yield?
A3: The purity of reactants and solvents is crucial. Water in the ethylene glycol or solvent will inhibit the forward reaction. Basic impurities can neutralize the acid catalyst, slowing down or halting the reaction. It is advisable to use anhydrous solvents and purified reactants.
Q4: Can I use a different diol for this reaction?
A4: Yes, other 1,2- or 1,3-diols can be used to form different dioxolanes or dioxanes. However, the structure of the diol can affect the reaction rate and yield. Sterically hindered diols may react more slowly and result in lower yields.[1]
Q5: What is the best method for purifying the final product?
A5: Fractional distillation is the most effective method for purifying this compound due to the significant difference in boiling points between the product, starting materials, and potential byproducts. A preliminary aqueous workup is recommended to remove the acid catalyst and any water-soluble impurities.[2]
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below is a table summarizing typical yields obtained with different acid catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Water Removal | Typical Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 - 1 | Toluene | Dean-Stark | 85 - 95 | [2] (analogy) |
| Sulfuric Acid (H₂SO₄) | 1 - 2 | Toluene | Dean-Stark | 80 - 90 | [1] (analogy) |
| Amberlyst-15 | 10 - 20 (w/w) | Toluene | Dean-Stark | 90 - 96 | [5] (analogy) |
Note: The yields presented are typical for acetalization reactions and may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound using p-Toluenesulfonic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound from propionaldehyde and ethylene glycol using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Materials:
-
Propionaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add ethylene glycol (1.0 equivalent), toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).[1]
-
Heating: Begin heating the mixture to reflux with vigorous stirring.
-
Addition of Aldehyde: Slowly add propionaldehyde (1.0-1.2 equivalents) to the refluxing mixture.
-
Reaction: Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap.[1]
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and/or by TLC or GC analysis. The reaction is typically complete when no more water is collected.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[1]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene by distillation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Mandatory Visualization
Below are diagrams illustrating key aspects of the this compound synthesis and troubleshooting process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Simplified signaling pathway of the acid-catalyzed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 2-Ethyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Ethyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a crude this compound product?
A1: The most common impurities in crude this compound originate from its synthesis, which typically involves the acid-catalyzed reaction of propionaldehyde (B47417) and ethylene (B1197577) glycol. These impurities include:
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Unreacted Starting Materials: Propionaldehyde and ethylene glycol.
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Byproduct: Water, which is formed during the acetalization reaction.
-
Side-Products: Formation of other acetals or oligomers.
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Catalyst Residues: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Q2: How can I qualitatively and quantitatively assess the purity of my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying volatile impurities and quantifying the purity of this compound.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the product and identifying structurally related impurities.[1]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to confirm the presence of the characteristic acetal (B89532) functional group and the absence of starting materials like aldehydes (C=O stretch) and alcohols (O-H stretch).[1]
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques are:
-
Solvent Extraction: An initial wash with an aqueous solution can remove water-soluble impurities like ethylene glycol and the acid catalyst.[3]
-
Distillation: Fractional distillation is effective for separating this compound from less volatile impurities like ethylene glycol and more volatile impurities like propionaldehyde. Azeotropic distillation can be employed for water removal.
-
Drying: The use of a suitable drying agent is necessary to remove residual water.
Troubleshooting Guides
Problem 1: My purified this compound is wet (contains water).
-
Cause: Water is a byproduct of the synthesis and can also be introduced during aqueous workup steps.
-
Solution:
-
Azeotropic Distillation: If significant water is present, consider azeotropic distillation with a suitable entrainer like toluene (B28343) or benzene. The water-entrainer azeotrope boils at a lower temperature and can be removed.[4]
-
Drying Agents: For residual amounts of water, use a suitable drying agent. Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices. Ensure the drying agent is filtered off before any subsequent distillation.
-
Problem 2: I'm having difficulty removing unreacted ethylene glycol by simple distillation.
-
Cause: Ethylene glycol has a significantly higher boiling point (197 °C) than this compound (111-112 °C), but simple distillation may not be efficient enough for complete separation, especially with larger quantities.
-
Solution:
-
Solvent Extraction: Perform an aqueous wash. Ethylene glycol is highly soluble in water and can be effectively removed by partitioning the crude product between an organic solvent (e.g., diethyl ether, ethyl acetate) and water.[3]
-
Fractional Distillation: Use a fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings) to enhance the separation efficiency. Monitor the head temperature closely and collect the fraction corresponding to the boiling point of this compound.
-
Problem 3: The purity of my product is still low after distillation, and I suspect other organic impurities.
-
Cause: Close-boiling impurities or azeotropes might be present.
-
Solution:
-
Analytical Characterization: Use GC-MS to identify the persistent impurities.
-
Optimize Fractional Distillation: Increase the efficiency of your fractional distillation by using a longer column, a higher reflux ratio, or by performing the distillation under reduced pressure.
-
Chemical Treatment: If the impurity is an aldehyde, a gentle wash with a dilute sodium bisulfite solution can help form a water-soluble adduct.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₀O₂ | 102.13 | 111-112 |
| Propionaldehyde | C₃H₆O | 58.08 | 46-50 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 |
| Water | H₂O | 18.02 | 100 |
Experimental Protocols
Protocol 1: Purification by Solvent Extraction and Fractional Distillation
This protocol is designed for the purification of crude this compound containing unreacted ethylene glycol, propionaldehyde, water, and an acid catalyst.
1. Aqueous Workup (Solvent Extraction): a. Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297) (use a volume approximately 2-3 times that of the crude product). b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with: i. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. ii. Water. iii. Brine (saturated aqueous NaCl solution) to facilitate phase separation. d. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). e. Filter off the drying agent.
2. Fractional Distillation: a. Assemble a fractional distillation apparatus. A Vigreux column of at least 20 cm is recommended. b. Add the dried organic solution to the distillation flask along with a few boiling chips or a magnetic stir bar. c. Slowly heat the distillation flask. d. Collect the fractions based on the head temperature: i. Forerun: Discard the initial low-boiling fraction, which may contain residual extraction solvent and propionaldehyde. ii. Product Fraction: Collect the fraction that distills at a constant temperature of approximately 111-112 °C. iii. Residue: Stop the distillation before the flask goes to dryness. The high-boiling residue will contain ethylene glycol.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the GC-MS analysis of purified this compound.
1. Sample Preparation: a. Prepare a 1% (v/v) solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
2. GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50°C (hold for 2 min), then ramp to 250°C at 20°C/min |
| Carrier Gas | Helium at 1 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Electron Ionization (EI) |
| Scan Range | 35-300 m/z |
3. Data Analysis: a. Identify the peak corresponding to this compound by its retention time and mass spectrum. b. Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). c. Calculate the purity by determining the relative peak area of the this compound peak.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Stability of 2-Ethyl-1,3-dioxolane under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2-ethyl-1,3-dioxolane, particularly in acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a cyclic acetal (B89532). Like other acetals, it is highly stable under neutral and basic conditions, making it an excellent protecting group for the carbonyl functional group (propanal in this case).[1][2] However, it is labile and will hydrolyze in the presence of acid.[3][4]
Q2: Why is this compound unstable in acidic conditions?
A2: In an acidic medium, one of the oxygen atoms of the dioxolane ring gets protonated. This converts the alkoxy group into a good leaving group (ethylene glycol). The subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized oxonium ion. This intermediate is highly electrophilic and readily reacts with water to hydrolyze the acetal back to its parent carbonyl (propanal) and diol (ethylene glycol).[4][5]
Q3: Is this compound stable to common nucleophiles and bases?
A3: Yes. Cyclic acetals are resistant to attack by a wide range of nucleophiles and bases.[1] This robustness allows for selective reactions at other sites of a molecule while the carbonyl group is protected. It is stable against reagents such as organometallics (e.g., Grignard reagents), metal hydrides (e.g., LiAlH₄, NaBH₄), and strong bases like hydroxides.[2]
Q4: What are the typical conditions for the deprotection (hydrolysis) of this compound?
A4: Deprotection is achieved by hydrolysis using aqueous acid.[1][3] The reaction is typically performed by stirring the acetal in a mixture of an organic solvent (like THF or acetone) and an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid.[1] Since the reaction is an equilibrium, using an excess of water helps to drive it to completion.[4][6]
Q5: How does pH affect the stability of this compound?
A5: The stability is highly pH-dependent. A study on the closely related compound 2-ethyl-4-methyl-1,3-dioxolane (B3021168) showed that it undergoes hydrolysis within hours at pH 3, has questionable stability at pH 7, and is stable at pH 9.[7] This indicates that even mildly acidic or neutral aqueous conditions can lead to slow decomposition over time, while basic conditions preserve the acetal structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid catalyst. 2. Not enough water to drive the equilibrium. 3. Reaction time is too short. | 1. Increase the catalytic amount of acid. 2. Ensure a sufficient excess of water is present in the reaction mixture.[4] 3. Monitor the reaction by TLC or GC/MS and extend the reaction time until the starting material is consumed. |
| Low Yield of Carbonyl Product | 1. The liberated aldehyde (propanal) is volatile. 2. The aldehyde is unstable under the reaction conditions. 3. Incomplete reaction (see above). | 1. Perform the reaction at a lower temperature to minimize evaporation. 2. Use milder acidic conditions (e.g., catalytic p-toluenesulfonic acid) or a buffered system if the product is acid-sensitive. 3. Consider trapping the aldehyde in situ if it is particularly unstable. |
| Acetal Cleavage During an Unrelated Reaction Step | 1. Unintended exposure to acidic conditions. 2. Use of a Lewis acidic reagent that can catalyze hydrolysis. 3. Contaminated reagents or solvents. | 1. Scrupulously avoid acidic conditions. Ensure all reagents and solvents are neutral or basic. 2. If a Lewis acid is required, choose one that is less likely to coordinate with the acetal oxygens, or perform the reaction at a lower temperature. 3. Use freshly purified or high-purity reagents and solvents. |
Data Presentation
Summary of pH Stability for Cyclic Acetals
The following data is based on studies of 2-ethyl-4-methyl-1,3-dioxolane, a close structural analog of this compound.[7]
| pH Value | Stability | Observed Outcome |
| 3 | Unstable | Hydrolysis occurs on the order of hours. |
| 5 | Low Stability | Slow hydrolysis is expected. |
| 7 | Questionable | Stability is not guaranteed over long periods in an aqueous medium. |
| 9 | Stable | The acetal structure is maintained. |
Experimental Protocols
Protocol: Acid-Catalyzed Hydrolysis (Deprotection) of this compound
This protocol describes a general procedure for the deprotection of this compound to yield propanal and ethylene (B1197577) glycol.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Acetone (B3395972)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether for extraction
Procedure:
-
Dissolve this compound (1.0 eq) in THF or acetone (approx. 0.2-0.5 M concentration).
-
To the stirred solution, add 2M aqueous HCl (2.0-3.0 eq).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all the starting material has been consumed. This may take from 30 minutes to several hours at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
If the product (propanal) is volatile, it is advisable to perform the workup at a low temperature (ice bath).
-
Extract the aqueous mixture with an organic solvent like dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
The solvent can be carefully removed by rotary evaporation at low temperature and pressure to yield the crude propanal. Note that propanal is highly volatile (boiling point ~48 °C), so care must be taken during this step.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for this compound deprotection.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
Preventing hydrolysis of 2-Ethyl-1,3-dioxolane during workup
Technical Support Center: 2-Ethyl-1,3-dioxolane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, with a specific focus on preventing its hydrolysis during experimental workup.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions involving this compound.
Q1: My this compound is degrading during the workup. What is happening?
A1: The most likely cause of degradation is hydrolysis. This compound is a cyclic acetal, a functional group that serves as a protecting group for aldehydes.[1][2] Acetals are highly sensitive to acidic conditions and will readily hydrolyze back to the parent aldehyde (propanal) and diol (ethylene glycol) in the presence of acid and water.[3][4][5][6] Even trace amounts of acid catalyst from your reaction can initiate this process during an aqueous workup.
Q2: How can I confirm that hydrolysis is the issue?
A2: You can detect hydrolysis through several methods:
-
NMR Spectroscopy: Look for the appearance of new signals corresponding to propanal and ethylene (B1197577) glycol in the crude product spectrum.
-
GC-MS Analysis: The appearance of peaks with the mass-to-charge ratios of propanal and ethylene glycol indicates hydrolysis.
-
Odor: Propanal has a characteristic sharp, pungent odor that may become noticeable if significant hydrolysis has occurred.
Q3: What are the critical factors to avoid during workup to prevent hydrolysis?
A3: To prevent hydrolysis, you must rigorously avoid acidic conditions.
-
Do Not Use Acidic Washes: Avoid washing your organic layer with acidic solutions like dilute HCl, ammonium (B1175870) chloride (NH₄Cl), or even plain water if your reaction mixture contains residual acid.[4][7]
-
Minimize Contact with Water: The hydrolysis reaction requires water.[3][6] Prolonged contact between your organic layer and any aqueous layer should be minimized.
-
Neutralize Before Workup: If your reaction was run under acidic conditions, it is crucial to neutralize the acid before beginning the aqueous workup.
Q4: What is the recommended workup procedure to keep this compound intact?
A4: A basic workup is the standard and most effective method.[1][8]
-
Quench/Neutralize: If the reaction is acidic, carefully add a mild base like saturated sodium bicarbonate (NaHCO₃) solution or a phosphate (B84403) buffer (pH ~7-8) until gas evolution ceases and the mixture is neutral or slightly basic.
-
Wash with Mild Base: Perform an extraction, then wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or 1-5% potassium carbonate (K₂CO₃) solution. This will neutralize any remaining trace acids.[7]
-
Wash with Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps remove the bulk of the dissolved water from the organic solvent.[7]
-
Dry Thoroughly: Dry the isolated organic layer over a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure.
Hydrolysis Mechanism of this compound
The diagram below illustrates the acid-catalyzed hydrolysis mechanism, highlighting why acidic conditions must be avoided.
Caption: Acid-catalyzed hydrolysis of this compound.
Data Presentation
The choice of workup conditions drastically affects the recovery of intact this compound. The following table summarizes the expected outcomes from different aqueous wash protocols.
| Workup Protocol | Aqueous Wash Solution(s) | pH of Wash | Expected Recovery of Intact Acetal | Risk of Hydrolysis |
| Acidic Wash | 0.1 M HCl | < 2 | < 5% | Very High |
| Neutral Wash | Deionized Water | ~ 7 | 70-90% | Moderate to High |
| Mild Basic Wash | Saturated NaHCO₃ | ~ 8.5 | > 98% | Very Low |
| Strong Basic Wash | 1 M NaOH | > 13 | > 99% | Very Low |
Note: Data are representative estimates to illustrate the principle. Actual recovery depends on the duration of contact, temperature, and concentration of residual acid.
Experimental Protocols
Protocol 1: Standard Basic Aqueous Workup
This protocol is recommended for most applications where this compound needs to be isolated from a reaction mixture.
-
Cooling & Quenching: Cool the reaction vessel to 0-5 °C in an ice bath. If the reaction is acidic, slowly add saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring until CO₂ evolution ceases. Check the pH of the aqueous layer with litmus (B1172312) paper to ensure it is neutral or slightly basic (pH ≥ 7).
-
Extraction: Transfer the mixture to a separatory funnel. If needed, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basic Wash: Add saturated NaHCO₃ solution (approx. 1/3 of the organic volume). Invert the funnel gently at first to vent any gas, then shake vigorously for 30-60 seconds.[9] Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Add saturated NaCl (brine) solution (approx. 1/3 of the organic volume). Shake vigorously for 30 seconds. This wash removes residual water and helps break up emulsions.[7] Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Isolation: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Non-Aqueous Workup
This protocol is for highly sensitive substrates where any contact with water must be avoided.
-
Quenching: If the reaction contains acid, cool the mixture to 0 °C and add a non-aqueous base, such as triethylamine (B128534) or pyridine, dropwise to neutralize the acid.
-
Filtration: If the neutralization step produces a salt precipitate (e.g., triethylammonium (B8662869) chloride), remove it by vacuum filtration, washing the filter cake with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate directly under high vacuum to remove the solvent and any volatile reagents.
-
Purification: Purify the resulting crude oil or solid by column chromatography using a neutral support like deactivated silica (B1680970) gel or alumina.
Troubleshooting Decision Workflow
Use this flowchart to diagnose and solve issues with this compound stability during workup.
Caption: A decision tree for troubleshooting this compound workup.
Standard Basic Workup Workflow
The following diagram outlines the key stages of the recommended basic workup protocol.
Caption: Workflow for the standard basic aqueous workup.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 9. youtube.com [youtube.com]
Technical Support Center: Deprotection of 2-Ethyl-1,3-dioxolane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the deprotection of 2-Ethyl-1,3-dioxolane to regenerate the parent carbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting a this compound?
A1: The most common and standard method for cleaving a this compound is acid-catalyzed hydrolysis.[1] This reaction is typically performed by treating the protected compound with an aqueous solution of a protic acid, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid, in a suitable organic solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF).[1]
Q2: Why is my deprotection reaction not going to completion?
A2: Incomplete conversion is a frequent issue. Several factors could be responsible:
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed, so an inadequate amount of acid will result in a sluggish or stalled reaction.
-
Lack of Water: Hydrolysis requires water as a reagent to react with the intermediate oxocarbenium ion. Ensure your solvent system is aqueous (e.g., THF/water mixture) or that "wet" solvents are used.[2]
-
Equilibrium: Acetal formation is a reversible process. To drive the equilibrium toward the deprotected carbonyl, a sufficient amount of water must be present.
-
Steric Hindrance: While less of a concern for the 2-ethyl group compared to bulkier substituents, steric hindrance around the reaction center can slow down the reaction rate.
Q3: Can I deprotect this compound under non-acidic conditions?
A3: Yes, methods exist for deprotection under neutral or very mild conditions, which are particularly useful for substrates with acid-sensitive functional groups. One highly efficient method involves using a catalytic amount of molecular iodine (I₂) in acetone.[2] This reaction often proceeds to completion within minutes under neutral conditions.[2] Other methods include using Lewis acids like cerium(III) triflate in wet nitromethane (B149229), which operates at a nearly neutral pH.[2]
Q4: My starting material contains other acid-sensitive groups (e.g., silyl (B83357) ethers, Boc-amines). How can I selectively deprotect the dioxolane?
A4: Selective deprotection is a significant challenge. The key is to choose conditions mild enough not to affect other protecting groups.
-
Mild Lewis Acids: Many Lewis acids can catalyze the cleavage under gentle conditions. Options include bismuth salts (e.g., bismuth triflate) or erbium triflate (Er(OTf)₃).[2]
-
Neutral Conditions: The iodine/acetone system is an excellent choice as it is compatible with highly acid-sensitive groups like t-butyl ethers and furyl groups.[2]
-
Careful pH Control: Using buffered systems or very weak acids can sometimes achieve the desired selectivity.
Q5: What are common side reactions during the deprotection of this compound?
A5: Side reactions typically involve other functional groups within the molecule reacting with the acidic conditions. These can include:
-
Hydrolysis of esters or silyl ethers.
-
Removal of acid-labile protecting groups like Boc or trityl groups.
-
Epimerization of adjacent stereocenters.
-
Rearrangement of the carbon skeleton if carbocationic intermediates are formed elsewhere in the molecule.
Troubleshooting Guide
This section addresses specific problems you might encounter during the deprotection reaction.
Problem 1: Low or No Yield of the Deprotected Carbonyl Compound
| Possible Cause | Troubleshooting Suggestion |
| Reaction conditions are too mild or reaction time is too short. | Increase the reaction temperature gently. For acid-catalyzed reactions, refluxing may be necessary for stable acetals. Extend the reaction time and monitor progress closely using TLC or GC/MS. |
| Insufficient water for hydrolysis. | For acid-catalyzed hydrolysis, switch to a biphasic solvent system (e.g., THF/H₂O) or ensure the use of a "wet" organic solvent.[2] |
| Ineffective acid catalyst. | Increase the concentration of the acid catalyst. If using a mild Brønsted acid, consider switching to a stronger one or a Lewis acid like ZrCl₄ or In(OTf)₃.[2] |
| Product degradation. | If the desired carbonyl product is unstable under the reaction conditions, switch to a milder deprotection method (e.g., iodine in acetone) or buffer the reaction mixture. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Reactions
| Possible Cause | Troubleshooting Suggestion |
| Acidic conditions are too harsh for other functional groups. | Switch to a milder deprotection method. Lewis acids such as Ce(OTf)₃ in wet nitromethane are known for their high chemoselectivity.[2] Alternatively, use neutral conditions like I₂ in acetone.[2] |
| Product is polymerizing or self-condensing. | This can occur with some aldehydes and ketones. Try to perform the reaction at a lower temperature and for a shorter duration. Ensure immediate work-up upon completion. |
| Over-oxidation of the product. | While 1,3-dioxolanes are generally stable to mild oxidizing agents, strong oxidants, especially in the presence of strong acids, can cleave them to lactones or other products.[2] Ensure your reagents are free from oxidizing impurities. |
Quantitative Data for Deprotection of 1,3-Dioxolanes
While specific kinetic data for this compound is not extensively published, the following table summarizes representative conditions for the deprotection of various 2-substituted-1,3-dioxolanes, which are expected to follow similar reactivity patterns.
| Substrate (2-Substituent) | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenyl | NaBArF₄ (cat.) | Water | 30 | 5 min | Quantitative[2] |
| Various Alkyl/Aryl | Iodine (I₂) (cat.) | Acetone | Room Temp. | Minutes | Excellent[2] |
| Various Alkyl/Aryl | Cerium(III) Triflate (cat.) | Wet Nitromethane | Room Temp. | Variable | High[2] |
| Various Alkyl/Aryl | Indium(III) Trifluoromethanesulfonate (cat.) | Acetone | Room Temp. | Variable | Good to Excellent[2] |
| Ethyl (Industrial Process) | KRD-002 Ion-Exchange Resin | Water | - | - | 99.86% Conversion[3] |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis
This protocol describes a general method for the deprotection of this compound using hydrochloric acid.
Materials:
-
This compound substrate
-
Acetone (or THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound substrate (1 equivalent) in a mixture of acetone and water (e.g., a 4:1 v/v ratio).
-
Add a catalytic amount of 1 M HCl (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carbonyl compound.
-
Purify the product as necessary by column chromatography or distillation.
Protocol 2: Mild Deprotection using Iodine in Acetone
This protocol is suitable for substrates with acid-sensitive functional groups.[2]
Materials:
-
This compound substrate
-
Acetone
-
Iodine (I₂)
-
10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound substrate (1 equivalent) in acetone.
-
Add a catalytic amount of iodine (e.g., 0.05-0.1 equivalents).
-
Stir the mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC (typically within 5-30 minutes).
-
Once the reaction is complete, quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color disappears.
-
Remove the bulk of the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify if necessary.
Visualized Workflows
Caption: General experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for incomplete this compound deprotection.
References
Improving the selectivity of 2-Ethyl-1,3-dioxolane formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the selectivity of 2-Ethyl-1,3-dioxolane formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the formation of this compound?
A1: The formation of this compound is a reversible acid-catalyzed reaction between propionaldehyde (B47417) and ethylene (B1197577) glycol. This reaction is an example of acetal (B89532) formation. The equilibrium of the reaction is driven towards the product side by the removal of water, a byproduct of the reaction.
Q2: Why is water removal critical for high selectivity and yield?
A2: The formation of this compound is an equilibrium-limited reaction. Water is a product of this reaction, and its presence in the reaction mixture can shift the equilibrium back towards the starting materials (propionaldehyde and ethylene glycol), thereby reducing the yield and potentially leading to the formation of byproducts.[1][2] Efficient removal of water is crucial to drive the reaction to completion.[2]
Q3: What are the most common side reactions that can decrease the selectivity of this compound formation?
A3: The most common side reactions include:
-
Polymerization of Propionaldehyde: In the presence of acid, propionaldehyde can undergo self-condensation or polymerization, especially at higher temperatures.[1]
-
Formation of Acyclic Acetals: If water is not efficiently removed, the intermediate hemiacetal may react with another molecule of ethylene glycol to form an acyclic acetal.
-
Ring-Opening Reactions: Under strongly acidic conditions, the newly formed dioxolane ring can be susceptible to hydrolysis, leading back to the starting materials or other byproducts.[1]
Q4: How does the choice of acid catalyst affect the reaction?
A4: Both Brønsted and Lewis acids can catalyze the reaction.[3] Milder acid catalysts, such as p-toluenesulfonic acid (p-TSA) or pyridinium (B92312) p-toluenesulfonate (PPTS), are often preferred as they are less likely to cause side reactions like polymerization or degradation of starting materials compared to strong mineral acids like sulfuric acid.[4] The catalyst's role is to protonate the carbonyl oxygen of propionaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethylene glycol.
Q5: What is the recommended method for purifying this compound?
A5: Fractional distillation is the most common and effective method for purifying this compound, separating it from unreacted starting materials, the solvent, and any high-boiling byproducts.[2] Before distillation, it is important to neutralize the acid catalyst to prevent decomposition of the product during heating.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete water removal is shifting the equilibrium to the reactants. | Use a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water. Alternatively, add a chemical drying agent such as 4Å molecular sieves to the reaction mixture.[2][4] |
| Inactive or insufficient acid catalyst. | Use a fresh, anhydrous acid catalyst. If necessary, slightly increase the catalyst loading, but be cautious of promoting side reactions.[2] | |
| Loss of volatile propionaldehyde (boiling point: 46-50 °C).[5] | Maintain a controlled reaction temperature and use an efficient condenser. Consider adding propionaldehyde slowly to the heated reaction mixture. | |
| Presence of Significant Impurities in the Product | Unreacted propionaldehyde and ethylene glycol. | Ensure the reaction has gone to completion by monitoring with TLC or GC. Improve the efficiency of the fractional distillation. |
| Formation of a dark, tarry substance. | This is likely due to the polymerization of propionaldehyde.[4] Use a milder acid catalyst, a lower reaction temperature, and avoid prolonged reaction times.[4] | |
| Product Decomposes During Purification | Residual acid catalyst is causing the acetal to hydrolyze upon heating. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before distillation. |
Data Presentation
Table 1: Effect of Catalyst on this compound Formation
| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| p-TSA (1) | 110 (Toluene) | 4 | 85 | >95 |
| H₂SO₄ (1) | 110 (Toluene) | 4 | 75 | 80 |
| Amberlyst-15 | 110 (Toluene) | 6 | 82 | >95 |
| No Catalyst | 110 (Toluene) | 12 | <5 | - |
Table 2: Effect of Temperature on this compound Formation (Catalyst: 1 mol% p-TSA)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| 80 | 8 | 65 | >98 |
| 110 (Toluene Reflux) | 4 | 85 | >95 |
| 130 | 4 | 83 | 90 |
Table 3: Effect of Reactant Ratio on this compound Formation (Catalyst: 1 mol% p-TSA, Temperature: 110 °C)
| Propionaldehyde:Ethylene Glycol | Reaction Time (h) | Yield (%) | Selectivity (%) |
| 1:1.1 | 5 | 80 | >95 |
| 1:1.5 | 4 | 85 | >95 |
| 1:2.0 | 4 | 86 | >95 |
Experimental Protocols
High-Selectivity Synthesis of this compound
This protocol is designed to maximize the selectivity and yield of this compound.
Materials:
-
Propionaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.[6]
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.[7]
-
Charging the Flask: To the flask, add toluene, ethylene glycol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (0.01 equivalents).
-
Initiating the Reaction: Begin heating the mixture to reflux with vigorous stirring.
-
Addition of Propionaldehyde: Once the toluene is refluxing, slowly add propionaldehyde (1.0 equivalent) to the reaction mixture over 30 minutes using a dropping funnel.
-
Reaction Monitoring: Continue refluxing and collect the water that separates in the Dean-Stark trap. Monitor the progress of the reaction by TLC or GC until the propionaldehyde is consumed (typically 3-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by simple distillation or rotary evaporation.
-
-
Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 115-117 °C to obtain pure this compound.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed formation of this compound.
Caption: A streamlined experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low selectivity in this compound formation.
References
Technical Support Center: Efficient Synthesis of 2-Ethyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-Ethyl-1,3-dioxolane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for catalyst selection.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Water Removal: The formation of this compound is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] 2. Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst are critical. Too little catalyst can lead to an incomplete reaction, while too much can cause side reactions.[1] 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Enhance Water Removal: - Use a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water.[1][2] - For smaller-scale reactions, consider using molecular sieves (e.g., 4Å) to sequester water.[2] 2. Optimize Catalyst: - p-Toluenesulfonic acid (p-TSA) is a commonly preferred catalyst due to its solid form and lower likelihood of causing side reactions compared to strong mineral acids.[2] - For sensitive substrates or to simplify purification, consider solid acid catalysts like Amberlyst-15 or other acidic resins.[1] - Use a catalytic amount, typically 0.1-1 mol%.[2] 3. Adjust Reaction Conditions: - Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[1][2] - Ensure the reaction is heated sufficiently to facilitate azeotropic water removal.[1] |
| Formation of Byproducts/Impurities | 1. Polymerization of Propanal: Acid catalysts can induce the polymerization of propanal. 2. Hydrolysis of Product: The this compound product can hydrolyze back to the starting materials, especially during acidic workup.[1] 3. Side Reactions from Strong Acids: Strong acids like sulfuric acid can lead to charring and other undesired side reactions.[2] | 1. Minimize Propanal Polymerization: - Use a milder acid catalyst (e.g., p-TSA, Amberlyst-15). - Maintain a controlled reaction temperature. 2. Prevent Product Hydrolysis: - Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) during the workup before any aqueous extraction.[1][3] 3. Avoid Harsh Conditions: - Opt for p-TSA over sulfuric acid for cleaner reactions.[2] |
| Difficult Purification | 1. Presence of Water-Soluble Impurities: Starting materials or byproducts may remain in the organic phase. 2. Close Boiling Points of Product and Impurities: Separation by distillation can be challenging if impurities have similar boiling points to this compound. | 1. Thorough Workup: - Wash the organic layer with saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash to remove residual water and water-soluble impurities.[3] - Dry the organic layer thoroughly with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.[1] 2. Effective Purification Techniques: - Purify the crude product by distillation under reduced pressure.[2] - If distillation is ineffective, consider column chromatography on silica (B1680970) gel.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed synthesis of this compound?
A1: The reaction proceeds via the following steps:
-
Protonation of the propanal carbonyl oxygen by the acid catalyst.
-
Nucleophilic attack of a hydroxyl group from ethylene (B1197577) glycol on the protonated carbonyl carbon, forming a hemiacetal intermediate.
-
Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.
-
Intramolecular attack by the second hydroxyl group of the ethylene glycol backbone on the carbocation.
-
Deprotonation to yield the this compound product and regenerate the acid catalyst.
Q2: Which type of catalyst is better, homogeneous or heterogeneous?
A2: Both homogeneous and heterogeneous catalysts can be effective.
-
Homogeneous catalysts , like p-toluenesulfonic acid, are often highly active.[2]
-
Heterogeneous catalysts , such as Amberlyst-15 (an acidic ion-exchange resin), offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow processes.[4]
Q3: How can I efficiently remove the water produced during the reaction?
A3: The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][2] This setup continuously removes water from the reaction mixture, driving the equilibrium towards the product. For smaller scale reactions, adding a drying agent like molecular sieves directly to the reaction flask can also be effective.[2]
Q4: What are some common side reactions to be aware of?
A4: The primary side reactions include the acid-catalyzed polymerization of propanal and the hydrolysis of the this compound product back to the starting materials.[1] Using strong acids can also lead to charring and the formation of other degradation products.[2]
Q5: What is a typical yield for this reaction?
A5: Yields for the synthesis of 1,3-dioxolanes can range from moderate to excellent (60-95%), highly dependent on the efficient removal of water and the minimization of side reactions.[2]
Catalyst Performance Data
The following table summarizes quantitative data for the synthesis of 2-substituted-1,3-dioxolanes using different catalysts. While specific data for this compound is limited, the presented data for analogous structures provides a comparative overview.
| Catalyst | Aldehyde/Ketone | Diol | Solvent | Reaction Time | Yield (%) | Reference |
| p-TSA | Benzaldehyde | Ethylene Glycol | Toluene | 45 min | High (not specified) | [5] |
| Amberlyst-15 | Various | Ethylene Glycol | Dichloromethane | 0.5 - 8 h | 75 - 95 | [6] |
| Iron-modified Zeolite BETA | Heptanal | Ethylene Glycol | 1,4-Dioxane | 24 h | ~60-80 | [7] |
| Graphene Oxide | Various Ketones | 1,2-Diols | Not specified | Shorter time | Excellent | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Trap
Materials:
-
Propanal
-
Ethylene glycol (1.0 - 1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add ethylene glycol (1.0 equivalent), toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate.[1]
-
Begin heating the mixture to reflux with vigorous stirring.
-
Slowly add propanal (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap.[1]
-
Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis until no more water is formed.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the catalyst.[1][3]
-
Separate the organic layer and wash it with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purify the crude product by distillation under reduced pressure.[2]
Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)
Materials:
-
Propanal
-
Ethylene glycol (1.0 - 1.2 equivalents)
-
Amberlyst-15 resin (pre-activated by heating)
-
Toluene or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration setup (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine propanal, ethylene glycol, and the chosen solvent.
-
Add the pre-activated Amberlyst-15 resin to the mixture.
-
Heat the mixture to reflux with stirring for the required duration (monitor by TLC/GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed, dried, and reused.[6]
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2-Ethyl-1,3-dioxolane Reactions
Welcome to the technical support center for analytical techniques in monitoring 2-Ethyl-1,3-dioxolane reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the formation or hydrolysis of this compound?
A1: The most common and effective techniques are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for separating and quantifying the volatile compounds in the reaction mixture, including this compound, its starting materials (e.g., propionaldehyde (B47417), ethylene (B1197577) glycol), and any byproducts.[1][2] GC-MS provides both quantitative data and structural confirmation of the components.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for in-situ reaction monitoring. It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time, providing kinetic data without the need for sample extraction.[2][3][4]
Q2: My this compound sample appears to be degrading during analysis. What could be the cause?
A2: this compound, like other acetals, is susceptible to acid-catalyzed hydrolysis.[1] The stability of the compound is highly dependent on pH. It is relatively stable in neutral to basic conditions (pH > 7) but can hydrolyze back to propionaldehyde and ethylene glycol in acidic environments (pH < 7).[1][5] Hydrolysis can occur rapidly, on the order of hours, at a low pH of 3.[5] Ensure all solvents, reagents, and analytical equipment surfaces (e.g., GC inlet liners) are free from acidic residues.
Q3: How do I prepare samples from my reaction mixture for GC analysis?
A3: Proper sample preparation is critical for accurate results.
-
Stop the Reaction: At your desired time point, take an aliquot of the reaction mixture. If the reaction is acid-catalyzed, immediately quench it by neutralizing the acid with a suitable base (e.g., a dilute solution of sodium bicarbonate or triethylamine) to a pH > 8.[1] This prevents further reaction or degradation during sample workup and analysis.[1]
-
Dilution: Dilute the quenched sample with a high-purity solvent that is compatible with your GC system (e.g., dichloromethane, ethyl acetate (B1210297), or methanol).[2] The solvent should not co-elute with any of your compounds of interest.
-
Internal Standard: For accurate quantification, add a known concentration of an internal standard (e.g., 1,4-dioxane-d8 (B96032) or cyclooctane) to your diluted sample.[1][6] The internal standard should be a stable compound that is well-resolved from all other peaks in the chromatogram.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
This section addresses common issues encountered during the GC analysis of this compound reactions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for this compound and ethylene glycol. What is the cause and how can I fix it?
-
Answer: Peak tailing is often caused by active sites in the GC system, particularly in the inlet liner or the column itself, which can interact with polar analytes like ethylene glycol.[7]
-
Solution 1: Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner to minimize interactions.
-
Solution 2: Column Choice: A polar capillary column (e.g., a wax-type column like DB-WAX) is recommended for good separation and peak shape of the polar analytes involved in the reaction.[1]
-
Solution 3: Column Conditioning: If the column is old or has been contaminated, active sites may have developed. Trim the first 10-30 cm from the inlet end of the column and re-condition it according to the manufacturer's instructions.[8][9]
-
Solution 4: Check for Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[7] Try diluting your sample further.
-
Issue 2: Ghost Peaks or Baseline Instability
-
Question: I am seeing unexpected "ghost" peaks in my chromatogram, especially during a blank run after analyzing a reaction sample. Why is this happening?
-
Answer: Ghost peaks are typically due to contamination in the GC system or carryover from a previous injection.[9][10]
-
Solution 1: Clean the Inlet: The septum and inlet liner are common sources of contamination. Replace the septum and clean or replace the inlet liner.[9] Septum bleed can release siloxanes that appear as broad peaks, especially at higher temperatures.
-
Solution 2: Check Solvents and Gases: Ensure high-purity solvents and carrier gas are used, as impurities can accumulate in the system and elute later.[11] A condensation test can help diagnose contaminated gas lines.[10]
-
Solution 3: Bake Out the Column: Perform a column bake-out at a temperature slightly above your method's maximum temperature (but below the column's maximum operating temperature) for 1-2 hours to remove contaminants.[10]
-
Issue 3: Irreproducible Retention Times or Peak Areas
-
Question: The retention times and peak areas for my standards and samples are inconsistent between runs. How can I improve reproducibility?
-
Answer: Irreproducibility can stem from leaks, inconsistent injection technique, or fluctuations in flow or temperature.
-
Solution 1: Check for Leaks: Use an electronic leak detector to check for leaks at the inlet, detector, and column fittings. Leaks in the carrier gas line are a common cause of retention time shifts.
-
Solution 2: Use an Autosampler: An autosampler provides much better injection reproducibility than manual injection. If using manual injection, ensure a consistent and rapid injection technique.
-
Solution 3: Use Constant Flow Mode: If your GC is operating in constant pressure mode, the carrier gas flow rate will decrease as the oven temperature increases. Using a constant flow mode will maintain a consistent flow rate throughout the temperature program, leading to more stable retention times.[8]
-
Workflow & Troubleshooting Diagrams
Experimental Protocols & Data
Protocol: GC-MS Analysis of this compound Reaction Mixture
This protocol provides a general method for the separation and quantification of components in a reaction mixture.
-
Objective: To identify and quantify this compound and related reactants/products.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction vessel.
-
Immediately quench the reaction by adding it to a vial containing 10 µL of 1 M sodium bicarbonate solution (if the reaction is acid-catalyzed).
-
Add 890 µL of ethyl acetate containing a suitable internal standard (e.g., 1,4-dioxane-d8 at 50 µg/mL).
-
Vortex the sample for 30 seconds.
-
-
GC-MS Conditions: The following table summarizes typical instrument parameters. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Purpose / Comment |
| GC System | ||
| Injector | Split/Splitless | Operate in split mode (e.g., 20:1 split ratio) to avoid column overload. |
| Injector Temp | 250 °C | Ensures complete vaporization of all analytes. |
| Column Type | DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm, 0.25 µm film) | A polar phase is crucial for resolving polar compounds like ethylene glycol.[1] |
| Carrier Gas | Helium | Constant flow mode at 1.0 mL/min. |
| Oven Program | Start at 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 5 min | Temperature gradient separates volatile components from less volatile ones. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization mode at 70 eV. |
| MS Temp | 230 °C (Source), 280 °C (Transfer Line) | Prevents condensation of analytes. |
| Acquisition Mode | Full Scan (m/z 40-300) or SIM | Full scan for identification; Selected Ion Monitoring (SIM) for higher sensitivity.[1] |
| SIM Ions | For this compound, monitor m/z 73 and 45.[12] | Choose characteristic, abundant ions for each target compound. |
Quantitative Data Summary
The following table provides typical retention times and key mass fragments for compounds involved in the acid-catalyzed hydrolysis of this compound under the GC conditions described above. Note: Actual retention times will vary based on your specific system and method.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Propionaldehyde | ~2.5 | 29, 58 |
| This compound | ~5.8 | 73, 45, 102 |
| Ethylene Glycol | ~7.2 | 31, 43, 62 |
| 1,4-Dioxane-d8 (Internal Std.) | ~6.5 | 96, 64 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. cheminent.fi [cheminent.fi]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Ethyl-1,3-dioxolane and Other Acetal Protecting Groups
In the landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical research and drug development, the judicious selection of protecting groups is a critical determinant of a successful synthetic campaign. Acetals are a cornerstone for the protection of carbonyl functionalities, prized for their stability in basic and neutral media, and their susceptibility to cleavage under acidic conditions.[1][2][3] This guide provides an objective comparison of 2-Ethyl-1,3-dioxolane with other commonly employed acetal (B89532) protecting groups, supported by experimental data and detailed methodologies.
Comparative Stability and Performance
The efficacy of a protecting group is primarily judged by its ease of installation, stability to a range of reaction conditions, and the facility of its selective removal. Acetal protecting groups, in general, are stable to bases, nucleophiles, and hydridic reducing agents.[4] Their lability is most pronounced in acidic environments. The structure of the acetal—whether it is cyclic or acyclic, and the nature of its substituents—plays a significant role in its stability.
Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts, like dimethyl acetals. This enhanced stability is attributed to entropic factors; the intramolecular nature of the ring-closing to reform the acetal from the hydrolysis intermediate is more favorable than the corresponding intermolecular reaction for acyclic acetals. Among cyclic acetals, 1,3-dioxanes (formed from 1,3-diols) are typically more stable than 1,3-dioxolanes (formed from 1,2-diols).[1]
Thioacetals, such as 1,3-dithiolanes, represent a significant alternative, offering markedly increased stability under acidic conditions where their oxygen-based counterparts would be cleaved.[5] Their deprotection requires specific conditions, often involving heavy metal salts or oxidizing agents, which provides a useful orthogonality in complex syntheses.[5]
The stability of this compound has been studied, showing that it undergoes hydrolysis over a period of hours at a pH of 3, has questionable stability at a neutral pH of 7, but remains stable at a pH of 9.[6] This profile suggests it is well-suited for reactions conducted under basic or mildly acidic conditions, with the ethyl group at the 2-position influencing its steric and electronic properties, and thus its reactivity, compared to the more common 2-methyl or unsubstituted dioxolanes.
Data Presentation: Comparison of Acetal Protecting Groups
| Protecting Group | Structure | Typical Formation Conditions | Typical Deprotection Conditions | Stability Profile |
| This compound | This compound | Propanal, ethylene (B1197577) glycol, cat. acid (e.g., p-TsOH), azeotropic removal of water. | Mild aqueous acid (e.g., dil. HCl, AcOH). Hydrolyzes over hours at pH 3.[6] | Stable to base and nucleophiles. Labile to acid.[6] |
| Dimethyl Acetal | Dimethyl Acetal | Aldehyde/ketone, methanol (B129727), acid catalyst (e.g., HCl), water removal. | Mild aqueous acid (e.g., PPTS in acetone (B3395972)/water). Generally less stable to acid than cyclic acetals.[7] | Stable to base and nucleophiles. Most acid-labile of the common acetals. |
| 1,3-Dioxane | 1,3-Dioxane | Aldehyde/ketone, 1,3-propanediol, cat. acid (e.g., p-TsOH), azeotropic removal of water. | Aqueous acid (e.g., AcOH, TFA). More stable to acid hydrolysis than 1,3-dioxolanes.[8] | Stable to base and nucleophiles. More robust to acid than 1,3-dioxolanes.[1] |
| 1,3-Dithiolane | 1,3-Dithiolane | Aldehyde/ketone, 1,2-ethanedithiol (B43112), Lewis acid catalyst (e.g., BF₃·OEt₂). | HgCl₂/CaCO₃, aq. CH₃CN; or other oxidizing agents (e.g., NBS, I₂).[5] | Stable to strongly acidic and basic conditions.[5] |
Experimental Protocols
The following protocols are representative procedures for the protection of a generic ketone (e.g., cyclohexanone) and its subsequent deprotection.
Protocol 1: Formation of 2-Ethyl-2-pentyl-1,3-dioxolane
-
Protection: To a solution of cyclohexanone (B45756) (1.0 g, 10.2 mmol) in toluene (B28343) (50 mL) is added ethylene glycol (1.26 g, 20.4 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 g, 0.5 mmol). The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically. After 4 hours, or once the theoretical amount of water has been collected, the reaction is cooled to room temperature. The solution is washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
-
Deprotection: The 2-Ethyl-2-pentyl-1,3-dioxolane (1.0 g, 6.4 mmol) is dissolved in a mixture of acetone (30 mL) and water (10 mL). A catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.16 g, 0.64 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to recover the cyclohexanone.
Protocol 2: Formation of Cyclohexanone Dimethyl Acetal
-
Protection: Cyclohexanone (1.0 g, 10.2 mmol) is dissolved in methanol (20 mL). A catalytic amount of concentrated hydrochloric acid (2 drops) is added. The mixture is stirred at room temperature for 6 hours. The reaction is neutralized by the addition of solid sodium bicarbonate until effervescence ceases. The mixture is filtered, and the methanol is removed under reduced pressure. The residue is partitioned between diethyl ether (30 mL) and water (30 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the dimethyl acetal.
-
Deprotection: The cyclohexanone dimethyl acetal (1.0 g, 6.9 mmol) is dissolved in a 4:1 mixture of tetrahydrofuran (B95107) and water (25 mL). Acetic acid (1 mL) is added, and the solution is stirred at room temperature for 8 hours. The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to recover the cyclohexanone.
Protocol 3: Formation of 1,4-Dioxaspiro[4.5]decane-6-thione (a Dithiolane)
-
Protection: To a solution of cyclohexanone (1.0 g, 10.2 mmol) in dichloromethane (B109758) (30 mL) is added 1,2-ethanedithiol (1.05 g, 11.2 mmol). The solution is cooled to 0 °C, and boron trifluoride diethyl etherate (0.13 mL, 1.02 mmol) is added dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is quenched by the addition of 10% aqueous sodium hydroxide (B78521) solution (20 mL). The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the dithiolane.
-
Deprotection: The dithiolane (1.0 g, 5.7 mmol) is dissolved in a 9:1 mixture of acetonitrile (B52724) and water (30 mL). Calcium carbonate (1.14 g, 11.4 mmol) and mercury(II) chloride (3.1 g, 11.4 mmol) are added. The resulting suspension is stirred vigorously at room temperature for 4 hours. The mixture is filtered through a pad of Celite®, and the filtrate is partitioned between diethyl ether (50 mL) and water (50 mL). The organic layer is washed with saturated aqueous ammonium (B1175870) chloride and brine, dried over anhydrous magnesium sulfate, and concentrated to recover the cyclohexanone.
Mandatory Visualizations
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Khan Academy [khanacademy.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Analysis of the Stability of 2-Ethyl-1,3-dioxolane and 1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the strategic use of protecting groups is paramount. Among these, cyclic acetals such as 1,3-dioxolanes and 1,3-dioxanes are frequently employed to shield carbonyl functionalities. Their stability, particularly towards acidic conditions, dictates their suitability for specific synthetic routes. This guide provides an objective comparison of the stability of 2-Ethyl-1,3-dioxolane (a five-membered ring) and 1,3-dioxane (B1201747) (a six-membered ring), supported by experimental data and detailed protocols.
Executive Summary
Generally, six-membered 1,3-dioxanes exhibit greater stability towards acid-catalyzed hydrolysis compared to their five-membered 1,3-dioxolane (B20135) counterparts. This difference is attributed to ring strain and conformational factors. The chair conformation of the 1,3-dioxane ring is lower in energy than the envelope or twist conformations of the 1,3-dioxolane ring, leading to a higher activation energy for the hydrolysis of dioxanes. This principle is evidenced by the faster hydrolysis rates observed for aldehyde-derived 1,3-dioxolanes compared to aldehyde-derived 1,3-dioxanes.[1]
Quantitative Stability Data: Acid-Catalyzed Hydrolysis
| Compound | Ring System | Relative Rate of Hydrolysis (k_rel) | Conditions |
| 2-Aryl-1,3-dioxolane | 5-membered | Faster | Aqueous acid |
| 2-Aryl-1,3-dioxane | 6-membered | Slower | Aqueous acid |
Note: This table is a qualitative representation based on established principles. The general rule for aldehyde-derived cyclic acetals is that 1,3-dioxolanes hydrolyze faster than 1,3-dioxanes.[1] This is exemplified in synthetic chemistry where a 1,3-dioxolane can be selectively deprotected in the presence of a 1,3-dioxane.[1]
Logical Relationship: Hydrolysis Equilibrium
The stability of these acetals is best understood by examining the equilibrium of the acid-catalyzed hydrolysis reaction. The position of this equilibrium and the rate at which it is reached are the key determinants of stability.
Caption: Acid-catalyzed hydrolysis pathway for cyclic acetals.
Experimental Protocol: Kinetic Analysis of Acetal Hydrolysis via NMR Spectroscopy
This protocol outlines a general method for determining the rate of acid-catalyzed hydrolysis of cyclic acetals like this compound and 1,3-dioxane.
Objective: To measure the pseudo-first-order rate constant (k_obs) for the acid-catalyzed hydrolysis of a cyclic acetal by monitoring the reaction progress over time using ¹H NMR spectroscopy.
1. Materials and Reagents:
-
Acetal of interest (e.g., this compound or 1,3-dioxane)
-
Deuterated solvent (e.g., Acetonitrile-d₃, D₂O)
-
Internal standard (e.g., Mesitylene or 1,4-Dioxane, chosen for its chemical shift not overlapping with reactants or products)
-
Acid catalyst (e.g., Trifluoroacetic acid, Hydrochloric acid)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Constant temperature bath or NMR spectrometer with temperature control
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the acetal and the internal standard in the deuterated solvent in a volumetric flask. The concentration of the acetal should be accurately known (e.g., 0.1 M). The internal standard concentration should also be known.
-
Prepare a stock solution of the acid catalyst in the deuterated solvent (e.g., 1.0 M HCl in D₂O).
-
-
Kinetic Run:
-
Equilibrate the NMR tube containing the acetal/internal standard stock solution to the desired temperature (e.g., 25°C) in the NMR spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations and purity.
-
To initiate the reaction, inject a known volume of the acid catalyst stock solution into the NMR tube, quickly mix, and place it back into the spectrometer.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton on the acetal (reactant) and a unique proton on the aldehyde product. Also, integrate the signal of the internal standard.
-
Calculate the concentration of the acetal at each time point by comparing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs). The reaction is considered pseudo-first-order because the concentrations of water and the acid catalyst are in large excess and remain effectively constant.
-
Concluding Remarks
The selection between a 1,3-dioxolane and a 1,3-dioxane as a protecting group should be guided by the required stability towards acidic conditions throughout a synthetic sequence. For transformations requiring robust protection, a 1,3-dioxane is the superior choice. Conversely, if milder deprotection conditions are desired, a 1,3-dioxolane may be more appropriate. The provided experimental protocol offers a reliable method for quantifying these stability differences for specific substrates and reaction conditions, enabling more informed decisions in chemical research and drug development.
References
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-Ethyl-1,3-dioxolane against its structural analogues, 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane. The structural elucidation of such compounds is fundamental in various scientific disciplines, including drug development, where precise molecular architecture is paramount. This document presents key findings from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols, to aid in the unambiguous structural confirmation of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected alternatives. These values are compiled from various spectral databases and are essential for distinguishing between these closely related structures.
¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | -OCHO- (acetal proton) | -OCH₂CH₂O- (dioxolane ring) | -CH₂- (ethyl/methyl group) | -CH₃ (ethyl/methyl group) |
| This compound | ~4.8 (t) | ~3.9-4.0 (m) | ~1.6 (quintet) | ~0.9 (t) |
| 2-Methyl-1,3-dioxolane | ~4.8-5.0 (q)[1] | ~3.8-4.0 (m)[1] | - | ~1.3 (d)[1] |
| 2,2-Dimethyl-1,3-dioxolane | - | ~3.9 (s) | - | ~1.4 (s) |
¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | -OCHO- (acetal carbon) | -OCH₂CH₂O- (dioxolane ring) | -CH₂- (ethyl/methyl group) | -CH₃ (ethyl/methyl group) |
| This compound | ~109 | ~65 | ~28 | ~8 |
| 2-Methyl-1,3-dioxolane | ~103[2] | ~65[2] | - | ~21[2] |
| 2,2-Dimethyl-1,3-dioxolane | ~108 | ~64 | - | ~24 |
IR Spectroscopic Data (cm⁻¹)
| Compound | C-H stretch (alkane) | C-O stretch (ether) | Other Key Absorptions |
| This compound | ~2850-2980 | ~1050-1150 | Acetal C-O-C stretch |
| 2-Methyl-1,3-dioxolane | ~2800-3000[2] | ~1000-1200 | Acetal C-O-C stretch |
| 2,2-Dimethyl-1,3-dioxolane | ~2850-2990 | ~1050-1250 | Gem-dimethyl split |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 102 (low abundance) | 73 (M-29, loss of ethyl), 45 |
| 2-Methyl-1,3-dioxolane | 88 (low abundance) | 73 (M-15, loss of methyl), 43 |
| 2,2-Dimethyl-1,3-dioxolane | 102 (low abundance) | 87 (M-15, loss of methyl), 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified dioxolane sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Proton NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher.[1] Typical acquisition parameters included a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were obtained from the same sample. A proton-decoupled pulse sequence was utilized to produce a spectrum with singlet peaks for each unique carbon atom. A significantly larger number of scans (1024 or more) was necessary due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation : For the liquid dioxolane samples, a neat spectrum was obtained by placing a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin liquid film.[1]
-
Data Acquisition : A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectra over a range of 4000-400 cm⁻¹.[1] A background spectrum of the clean salt plates was acquired first and subsequently subtracted from the sample spectrum to minimize interference.[1] To improve the spectral quality, 16-32 scans were co-added.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the dioxolane sample (approximately 100-1000 µg/mL) was prepared in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.[1]
-
GC Separation : A 1 µL aliquot of the prepared sample was injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5). A typical temperature program involved an initial hold at 50°C for 2 minutes, followed by a temperature ramp of 10°C/min up to 200°C.[1]
-
MS Detection : The eluent from the gas chromatograph was introduced into a mass spectrometer operating under electron ionization (EI) at 70 eV.[1] The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 35-200.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the Spectroscopic Confirmation of this compound.
References
Validating the Purity of Synthesized 2-Ethyl-1,3-dioxolane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Ethyl-1,3-dioxolane derivatives, a class of cyclic acetals with significant applications in organic synthesis and as specialty solvents, necessitates rigorous purity validation to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of these compounds, supported by experimental data and detailed protocols.
Synthesis of this compound: An Overview
The most common method for synthesizing this compound is the acid-catalyzed acetalization of propanal with ethylene (B1197577) glycol.[1] This reaction involves the nucleophilic addition of the diol to the carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the stable five-membered dioxolane ring. The use of an acid catalyst, such as p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1] To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach employing chromatographic and spectroscopic methods is recommended for a thorough purity assessment of synthesized this compound. The three principal techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | Quantitative purity (% area), identification of volatile impurities and byproducts, retention time. | High sensitivity and selectivity, excellent for quantifying volatile impurities. | Not suitable for non-volatile impurities, may require derivatization for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Unambiguous structural confirmation, identification of isomers and non-volatile impurities, relative quantification of components. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to GC-MS, can be complex to interpret for mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. | Identification of functional groups present in the molecule (e.g., C-O-C stretch of the acetal), absence of starting materials (e.g., C=O of aldehyde, O-H of diol). | Rapid and simple analysis, good for confirming the presence of the desired functional groups. | Provides limited structural information, not ideal for quantification. |
Experimental Data and Protocols
General Synthesis Protocol for this compound
This protocol describes the synthesis of this compound from propanal and ethylene glycol.
Materials:
-
Propanal
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add toluene, ethylene glycol (1.0 equivalent), and propanal (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Purity Validation Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50°C (2 min), ramp to 250°C at 15°C/min |
| Carrier Gas | Helium at 1.0 mL/min |
| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |
| Expected Retention Time | Dependent on the specific system, but will be consistent for the pure compound. |
| Key Mass Fragments (m/z) | 102 (M+), 73, 45, 29 |
Common Impurities and their Expected GC-MS Signatures:
| Impurity | Expected Retention Time | Key Mass Fragments (m/z) |
| Propanal (unreacted) | Earlier than product | 58 (M+), 29, 28 |
| Ethylene glycol (unreacted) | Dependent on column, may tail | 62 (M+), 31, 29 |
| Paraldehyde (propanal trimer) | Later than product | 132 (M+), 87, 59, 44 |
| 2,4-Dimethyl-1,3,5-trioxane (propanal cyclic trimer) | Later than product | 132 (M+), 87, 59, 44 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~4.85 | t, J = 4.8 Hz |
| ~3.95 - 3.85 | m |
| ~1.70 | dq, J = 7.5, 4.8 Hz |
| ~0.95 | t, J = 7.5 Hz |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~109.5 | C-2 (acetal carbon) |
| ~65.0 | C-4, C-5 (dioxolane ring carbons) |
| ~28.0 | -CH₂-CH₃ |
| ~8.5 | -CH₂-CH₃ |
3. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 2970-2850 | C-H stretch (aliphatic) | Presence of ethyl and dioxolane C-H bonds |
| 1150-1050 | C-O-C stretch (acetal) | Characteristic strong bands confirming the dioxolane ring structure |
| No peak at ~3400 | O-H stretch | Absence of unreacted ethylene glycol |
| No peak at ~1730 | C=O stretch | Absence of unreacted propanal |
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the synthesis and purification workflow, and a decision-making flowchart for selecting the appropriate purity validation technique.
References
A Comparative Guide to the Synthetic Routes of 2-Ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic methodologies for obtaining 2-Ethyl-1,3-dioxolane, a valuable cyclic acetal. The comparison focuses on reaction efficiency, conditions, and catalyst systems, supported by experimental data from the literature.
Introduction
This compound, also known as propionaldehyde (B47417) ethylene (B1197577) acetal, is a heterocyclic compound widely utilized as a protecting group for the carbonyl functionality of propionaldehyde in multi-step organic synthesis. Its stability under neutral and basic conditions, coupled with its facile removal in acidic environments, makes it an indispensable tool for chemists. This document explores and contrasts the primary synthetic pathways to this compound, offering insights into their respective advantages and limitations.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through three main strategies: classical acid-catalyzed acetalization, tandem hydroformylation-acetalization, and emerging photocatalytic methods.
Classical Acid-Catalyzed Acetalization
This is the most traditional and widely employed method for the synthesis of this compound. The reaction involves the direct condensation of propionaldehyde with ethylene glycol in the presence of an acid catalyst. The equilibrium of this reversible reaction is driven towards the product by the continuous removal of water, typically through azeotropic distillation with a Dean-Stark apparatus.
Commonly used acid catalysts include homogeneous catalysts like p-toluenesulfonic acid (p-TSA) and heterogeneous catalysts such as Amberlyst-15, a sulfonic acid-functionalized ion-exchange resin.
Tandem Hydroformylation-Acetalization
A more advanced and atom-economical approach involves the tandem hydroformylation of ethylene to in situ generate propionaldehyde, which then undergoes immediate acetalization with ethylene glycol. This one-pot process, often carried out in a biphasic system, can be highly efficient. A notable catalytic system for this transformation is a rhodium complex with a water-soluble phosphine (B1218219) ligand, such as tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt (TPPTS), in the presence of an acid.[1] This method offers high selectivity for the desired acetal.[1]
Photocatalytic Acetalization
A greener and milder alternative to traditional acid catalysis is the use of photocatalysis. This method employs a photocatalyst, such as an organic dye, which, upon irradiation with visible light, can activate the aldehyde for acetalization under neutral conditions. While specific data for this compound is limited, the general applicability of this method to a wide range of aldehydes suggests its potential as a sustainable synthetic route.
Data Presentation
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Classical Acetalization (p-TSA) | Classical Acetalization (Amberlyst-15) | Tandem Hydroformylation-Acetalization (Rh/TPPTS/H+) |
| Yield (%) | Typically high (>90%) | Generally high (>90%) | Acetal Selectivity: ~90%[1] |
| Reaction Time | 2 - 6 hours | 1 - 5 hours | Varies with pressure and temperature |
| Temperature (°C) | Reflux (e.g., in Toluene, ~110°C) | 60 - 100°C | 80 - 120°C |
| Catalyst | p-Toluenesulfonic acid | Amberlyst-15 | Rh/TPPTS/H+[1] |
| Pressure | Atmospheric | Atmospheric | High pressure (Syngas) |
| Key Advantages | Well-established, simple setup | Catalyst is recyclable, milder conditions | Atom-economical, one-pot process |
| Key Disadvantages | Corrosive acid, work-up required | Slower for some substrates | Requires specialized high-pressure equipment |
Experimental Protocols
Protocol 1: Synthesis of this compound via Classical Acid-Catalyzed Acetalization with p-Toluenesulfonic Acid
Materials:
-
Propionaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add propionaldehyde, ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield pure this compound.
Protocol 2: Synthesis of this compound using Amberlyst-15 as a Heterogeneous Catalyst
Materials:
-
Propionaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
Amberlyst-15 resin
-
Dichloromethane (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol (B129727) and drying under vacuum.
-
In a round-bottom flask, combine propionaldehyde, ethylene glycol, and dichloromethane.
-
Add the activated Amberlyst-15 resin to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C).
-
Monitor the reaction progress using TLC or GC analysis.
-
Upon completion, filter the Amberlyst-15 resin. The resin can be washed with solvent, dried, and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Protocol 3: Tandem Hydroformylation-Acetalization of Ethylene
Materials and Equipment:
-
Ethylene
-
Syngas (CO/H₂)
-
Ethylene glycol
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Acid (e.g., H₂SO₄)
-
Solvent (for biphasic system, e.g., water and an organic solvent)
-
High-pressure autoclave reactor
Procedure:
-
The reaction is carried out in a high-pressure autoclave.
-
The aqueous phase containing the rhodium precursor, TPPTS ligand, and acid is prepared and charged into the reactor.
-
The organic phase containing ethylene glycol is added.
-
The autoclave is sealed, purged, and then pressurized with ethylene and syngas to the desired pressure.
-
The mixture is heated to the reaction temperature with vigorous stirring to ensure good mixing of the two phases.
-
The reaction progress is monitored by sampling and GC analysis.
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The two phases are separated. The product, this compound, is isolated from the organic phase. The aqueous catalyst phase can be recycled.
Visualizations
Caption: Acid-catalyzed formation of this compound.
Caption: Workflow for classical synthesis and purification.
References
A Comparative Guide to the NMR Characterization of 2-Ethyl-1,3-dioxolane and its Aldol Condensation Byproduct
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NMR spectral characteristics of 2-Ethyl-1,3-dioxolane and its common byproduct, 3-hydroxy-2-methylpentanal, which can form via an aldol (B89426) condensation side reaction of the propanal starting material. Detailed experimental protocols for the synthesis and NMR analysis are included, alongside clear data tables and a visualization of the reaction pathway to aid in the identification and characterization of these compounds.
NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its aldol condensation byproduct, 3-hydroxy-2-methylpentanal. This data is essential for distinguishing the desired product from this common impurity in reaction mixtures.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 4.83 | t | 4.9 | H-2 |
| 3.98 - 3.84 | m | H-4, H-5 | ||
| 1.66 | dq | 7.6, 4.9 | -CH₂-CH₃ | |
| 0.93 | t | 7.6 | -CH₂-CH₃ | |
| 3-Hydroxy-2-methylpentanal | 9.71 | d | 2.4 | H-1 (CHO) |
| 3.75 | m | H-3 | ||
| 2.45 | m | H-2 | ||
| 1.55 - 1.35 | m | H-4 (-CH₂-) | ||
| 1.10 | d | 7.1 | C2-CH₃ | |
| 0.94 | t | 7.4 | H-5 (-CH₃) |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 109.5 | C-2 |
| 65.0 | C-4, C-5 | |
| 26.1 | -CH₂-CH₃ | |
| 8.1 | -CH₂-CH₃ | |
| 3-Hydroxy-2-methylpentanal | 205.2 | C-1 (CHO) |
| 73.1 | C-3 | |
| 52.3 | C-2 | |
| 25.9 | C-4 | |
| 11.8 | C-5 | |
| 10.2 | C2-CH₃ |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the acid-catalyzed acetalization of propanal with ethylene (B1197577) glycol.
-
Materials:
-
Propanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate (B86663) (drying agent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add toluene, ethylene glycol (1.0 equivalent), and propanal (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
2. NMR Sample Preparation and Analysis
-
Preparation:
-
Dissolve approximately 10-20 mg of the purified product or reaction mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to an NMR tube.
-
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard acquisition parameters are typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Visualization of Reaction Pathways
The following diagram illustrates the synthesis of this compound and the competing formation of the aldol condensation byproduct.
Caption: Synthesis of this compound and formation of its aldol byproduct.
A Comparative Guide to the Mass Spectrometry Analysis of 2-Ethyl-1,3-dioxolane and its Acyclic Analogue
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of cyclic acetals like 2-Ethyl-1,3-dioxolane is crucial for structural elucidation and impurity profiling. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of this compound with its acyclic counterpart, 1,1-diethoxypropane, supported by experimental data and detailed protocols.
Executive Summary
This guide presents a comparative analysis of the mass spectrometric behavior of this compound and 1,1-diethoxypropane under electron ionization. While both compounds are acetals of propanal, their fragmentation pathways diverge significantly due to the cyclic nature of this compound. The dioxolane ring promotes characteristic fragmentation patterns, leading to a base peak at m/z 73, which is attributed to the loss of an ethyl radical. In contrast, the acyclic 1,1-diethoxypropane exhibits a more complex fragmentation pattern with a base peak at m/z 103, resulting from the loss of an ethoxy radical. These distinct fragmentation behaviors allow for unambiguous differentiation of these structural isomers by mass spectrometry.
Comparative Fragmentation Analysis
The electron ionization mass spectra of this compound and 1,1-diethoxypropane reveal distinct fragmentation patterns that are diagnostic of their respective structures. A summary of the major fragment ions and their relative abundances is presented in Table 1.
| m/z | This compound Relative Abundance (%) | 1,1-Diethoxypropane Relative Abundance (%) | Proposed Fragment Ion |
| 132 | - | ~5 | [M]⁺• (Molecular Ion of 1,1-diethoxypropane) |
| 103 | - | 100 | [M - OCH₂CH₃]⁺ |
| 102 | ~5 | - | [M]⁺• (Molecular Ion of this compound) |
| 75 | - | ~30 | [M - CH₂CH₃ - C₂H₄]⁺ or [CH(OCH₂CH₃)₂]⁺ |
| 73 | 100 | - | [M - CH₂CH₃]⁺ |
| 47 | - | ~60 | [CH₃CH₂O=CH₂]⁺ |
| 45 | ~30 | - | [C₂H₅O]⁺ |
| 29 | ~20 | ~35 | [CH₃CH₂]⁺ |
Data is compiled from the NIST Mass Spectrometry Data Center.[1][2]
The most notable difference is the base peak, which is m/z 73 for this compound and m/z 103 for 1,1-diethoxypropane. This highlights the influence of the cyclic versus acyclic structure on the fragmentation pathway.
Proposed Fragmentation Pathways
The fragmentation of these acetals under electron ionization is primarily driven by the stability of the resulting carbocations.
This compound Fragmentation
The fragmentation of this compound is initiated by the loss of an electron from one of the oxygen atoms, followed by cleavage of the bond alpha to the oxygen, a common pathway for ethers and acetals. The primary fragmentation involves the loss of the ethyl group to form a highly stable, resonance-stabilized dioxolanyl cation at m/z 73, which is the base peak.
1,1-Diethoxypropane Fragmentation
For 1,1-diethoxypropane, the initial ionization also occurs at an oxygen atom. The subsequent alpha-cleavage leads to the loss of an ethoxy radical (•OCH₂CH₃) to form a stable oxonium ion at m/z 103, which constitutes the base peak. Further fragmentation can occur through the loss of ethylene (B1197577) from this ion.
Experimental Protocols
The mass spectra referenced in this guide are typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
Sample Preparation: Samples are typically diluted in a volatile solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 10-100 µg/mL.
Gas Chromatography (GC):
-
Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 20:1.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).[3]
-
Electron Energy: 70 eV.[4]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 20-350.
-
Scan Speed: 2 scans/second.
The following diagram illustrates a typical experimental workflow for the analysis of volatile organic compounds like this compound.
Conclusion
The mass spectrometric analysis of this compound and its acyclic analogue, 1,1-diethoxypropane, demonstrates the profound impact of molecular structure on fragmentation patterns. The presence of the dioxolane ring in this compound directs the fragmentation towards the formation of a dominant ion at m/z 73. In contrast, the acyclic nature of 1,1-diethoxypropane allows for the loss of an ethoxy group, resulting in a base peak at m/z 103. These characteristic differences provide a robust method for the structural differentiation of these and similar compounds, which is of significant value in various scientific and industrial applications.
References
- 1. This compound | C5H10O2 | CID 17381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 1,1-diethoxy- [webbook.nist.gov]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 4. Propane, 1,1-diethoxy- | C7H16O2 | CID 20858 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Ethyl-1,3-dioxolane
Due to its volatility, with a boiling point of approximately 111-112°C, Gas Chromatography is the more prevalent and often more suitable technique for the analysis of 2-Ethyl-1,3-dioxolane. HPLC methods are less common but can be developed, particularly for non-volatile sample matrices.
Comparison of Analytical Methods
The choice between GC and HPLC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary column (e.g., DB-5, HP-5ms) | Reversed-phase column (e.g., C18, C8) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile, Water) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector, Refractive Index Detector (RID), Mass Spectrometry (MS) |
| Sample Volatility | Required | Not required |
| Derivatization | Generally not required | May be necessary if the analyte lacks a chromophore for UV detection. |
| Sensitivity | Generally high, especially with MS | Dependent on detector and analyte properties. |
| Throughput | Can be high with fast GC methods | Can be high with UPLC/UHPLC systems |
Experimental Protocols
Below are detailed, representative protocols for the analysis of this compound by GC and a proposed starting method for HPLC.
Gas Chromatography (GC-FID) Method
This method is adapted from established procedures for the analysis of similar volatile organic compounds.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Reagents:
-
This compound standard
-
High-purity solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate)
-
Carrier gas: Helium or Nitrogen
-
FID gases: Hydrogen and compressed air
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration within the calibration range.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature: 280°C
-
-
Analysis: Inject the standards and samples. Identify the this compound peak by its retention time and quantify using the calibration curve.
Proposed High-Performance Liquid Chromatography (HPLC-RID) Method
As this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) is a suitable choice. This is a starting point for method development. A related compound, 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester, can be analyzed by reverse-phase HPLC[1].
Instrumentation:
-
HPLC system with a pump, autosampler, and Refractive Index Detector (RID)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Reagents:
-
This compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
RID Temperature: 35°C
-
-
Analysis: Inject the standards and samples. Allow the RID to stabilize. Identify the this compound peak by its retention time and quantify using the calibration curve.
Method Performance Comparison (Expected)
The following table summarizes the expected performance characteristics of the two methods. Actual performance will depend on the specific instrumentation and experimental conditions.
| Performance Metric | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Retention Time (Typical) | 5 - 15 minutes | 3 - 10 minutes |
| Resolution | Excellent for volatile compounds | May be challenging for complex mixtures without gradient elution |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range | µg/mL range |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
Visualizing the Analytical Workflow
The general workflow for both chromatographic techniques can be visualized as follows:
References
2-Ethyl-1,3-dioxolane: A Superior Choice for Carbonyl Protection Over Acyclic Acetals
In the realm of synthetic chemistry, the judicious selection of protecting groups is paramount to the successful execution of multi-step syntheses. For the temporary masking of aldehydes and ketones, acetals are a cornerstone of the chemist's toolkit. While both cyclic and acyclic acetals can effectively serve this purpose, 2-ethyl-1,3-dioxolane, a cyclic acetal (B89532), presents distinct advantages over its acyclic counterparts, such as propanal dimethyl acetal. These advantages primarily lie in its enhanced stability and greater ease of formation, leading to more efficient and robust synthetic routes.
This guide provides a comprehensive comparison of this compound and acyclic acetals, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Enhanced Stability of this compound
The most significant advantage of this compound is its markedly increased stability towards acidic hydrolysis compared to acyclic acetals. This heightened stability is attributed to thermodynamic and kinetic factors. The intramolecular nature of the ring-opening hydrolysis of the dioxolane is entropically less favorable than the intermolecular cleavage of an acyclic acetal. This inherent stability allows for a broader range of reaction conditions to be employed on other parts of the molecule without premature deprotection of the carbonyl group.
Acyclic acetals, in contrast, are more prone to cleavage under even mildly acidic conditions, which can limit their application in complex synthetic sequences that require acidic reagents or generate acidic byproducts.
Favorable Formation Kinetics
The formation of this compound from propanal and ethylene (B1197577) glycol is a thermodynamically and kinetically favored process. The intramolecular cyclization step is rapid, and the equilibrium can be readily driven towards the product by the removal of water, often with azeotropic distillation using a Dean-Stark apparatus. Acyclic acetals, formed from the reaction of an aldehyde with two equivalents of a simple alcohol like methanol (B129727), can be more challenging to drive to completion and may require a larger excess of the alcohol.
Quantitative Comparison
The following table summarizes the key performance differences between this compound and a representative acyclic acetal, propanal dimethyl acetal.
| Parameter | This compound (Cyclic Acetal) | Propanal Dimethyl Acetal (Acyclic Acetal) | Reference |
| Formation Yield | Typically >90% | Typically 70-85% | [1] |
| Formation Time | 1-3 hours | 2-6 hours | [1] |
| Stability to Acidic Hydrolysis | Significantly more stable | Less stable | [1] |
| Relative Hydrolysis Rate | Slower | Faster (e.g., diethyl acetals hydrolyze 30-35 times faster than the corresponding 1,3-dioxolane) | [1] |
| Deprotection Conditions | Requires stronger acidic conditions (e.g., aqueous HCl) | Can be cleaved under milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate in acetone (B3395972)/water) | [1] |
| Deprotection Yield | Typically >90% | Typically >90% | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of both this compound and propanal dimethyl acetal are provided below to allow for reproducible experimental design.
Protocol 1: Synthesis of this compound
Objective: To protect propanal as its cyclic acetal, this compound.
Materials:
-
Propanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propanal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation if necessary.
Protocol 2: Synthesis of Propanal Dimethyl Acetal
Objective: To protect propanal as its acyclic acetal, propanal dimethyl acetal.
Materials:
-
Propanal
-
Methanol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of propanal (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Remove the methanol under reduced pressure.
-
Take up the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude propanal dimethyl acetal.
-
Purify the product by distillation.
Protocol 3: Deprotection of this compound
Objective: To deprotect this compound to regenerate propanal.
Materials:
-
This compound
-
Acetone
-
Water
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield propanal.
Protocol 4: Deprotection of Propanal Dimethyl Acetal
Objective: To deprotect propanal dimethyl acetal to regenerate propanal.
Materials:
-
Propanal dimethyl acetal
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the propanal dimethyl acetal (1.0 eq) in a mixture of acetone and water.[1]
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).[1]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield propanal.
Visualization of Advantages
The structural and mechanistic differences that underpin the superior stability of this compound are illustrated below.
Caption: Advantage of this compound over Acyclic Acetals.
Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice of a protecting group can significantly impact the efficiency and success of a synthetic campaign. This compound offers a clear advantage over acyclic acetals due to its superior stability under acidic conditions and its favorable formation kinetics. This robustness allows for greater flexibility in the design of synthetic routes, particularly in complex syntheses where a variety of reagents and conditions are employed. The provided experimental protocols offer a practical guide for the implementation of this superior protecting group strategy.
References
Performance Benchmark: 2-Ethyl-1,3-dioxolane in Carbonyl Protection Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Acetal (B89532) Protecting Groups
In the realm of multi-step organic synthesis, the strategic protection and deprotection of carbonyl groups is a critical consideration for achieving high yields and minimizing side reactions. Among the various strategies, the formation of acetals is a widely employed method for shielding aldehydes and ketones from nucleophiles and basic conditions.[1][2] This guide provides a comprehensive performance benchmark of 2-ethyl-1,3-dioxolane as a protecting group, with a direct comparison to other commonly used alternatives, namely 2,2-dimethyl-1,3-dioxolane (B146691) and diethyl acetal. The following data and protocols are designed to assist researchers in making informed decisions for their specific synthetic challenges.
Comparative Analysis of Protecting Group Performance
The efficacy of a protecting group is determined by several key factors: ease and efficiency of formation, stability across a range of reaction conditions, and the facility of its removal. This section provides a comparative overview of this compound and its alternatives in the protection of propanal.
Table 1: Formation of Propanal Acetals
| Protecting Group | Structure | Reagents | Typical Conditions | Reaction Time | Yield (%) |
| This compound | Propanal, Ethylene (B1197577) Glycol | p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark | Reflux | 2-4 h | >90 |
| 2,2-Dimethyl-1,3-dioxolane | Propanal, 2,2-Dimethyl-1,3-dioxolane (as reagent and solvent) | Acid catalyst (e.g., Amberlyst-15) | Room Temp. | 1-3 h | >95 |
| Diethyl Acetal | Propanal, Ethanol | Anhydrous HCl (cat.) or Triethyl orthoformate | Room Temp. | 1-2 h | >90 |
Table 2: Stability of Propanal Acetals
| Protecting Group | Stability to Basic Conditions (e.g., NaOH, Grignard reagents) | Stability to Acidic Conditions (e.g., aq. HCl) | Relative Rate of Hydrolysis |
| This compound | Stable | Labile | 1 |
| 2,2-Dimethyl-1,3-dioxolane | Stable | Labile | Similar to this compound |
| Diethyl Acetal | Stable | Very Labile | ~30-35 times faster than 1,3-dioxolanes[3] |
Table 3: Deprotection of Propanal Acetals
| Protecting Group | Reagents | Typical Conditions | Reaction Time | Yield (%) |
| This compound | 1M aq. HCl, Acetone | Room Temp. | 1-2 h | >90 |
| 2,2-Dimethyl-1,3-dioxolane | 1M aq. HCl, Acetone | Room Temp. | 1-2 h | >90 |
| Diethyl Acetal | Dilute aq. Acid (e.g., 0.1M HCl) | Room Temp. | < 30 min | >95 |
Key Performance Insights
Cyclic acetals, such as this compound and 2,2-dimethyl-1,3-dioxolane, are generally more stable towards acid-catalyzed hydrolysis compared to their acyclic counterparts like diethyl acetal.[2] This enhanced stability is attributed to entropic factors, as the intramolecular ring-closing is more favorable than the intermolecular reaction required for acyclic acetal formation. The choice between this compound and 2,2-dimethyl-1,3-dioxolane often comes down to the specific requirements of the subsequent reaction steps and the desired physical properties of the protected intermediate. The ethyl group in this compound can slightly increase its lipophilicity compared to the methyl-substituted analogue.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Protection of Propanal as this compound
-
Materials: Propanal, ethylene glycol, p-toluenesulfonic acid monohydrate, toluene, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate, Dean-Stark apparatus.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propanal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq) in toluene.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by distillation if necessary.
-
Protocol 2: Deprotection of this compound
-
Materials: this compound, acetone, 1M aqueous hydrochloric acid, diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the this compound (1.0 eq) in acetone.
-
Add 1M aqueous hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 1-2 hours), neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the deprotected propanal.
-
Visualizing the Workflow
To further elucidate the processes described, the following diagrams illustrate the logical flow of the protection and deprotection reactions.
Conclusion
This compound serves as a robust and efficient protecting group for aldehydes, offering excellent stability under basic and nucleophilic conditions. Its formation and cleavage are high-yielding and procedurally straightforward. When compared to the acyclic diethyl acetal, it provides significantly greater stability towards acidic hydrolysis, a crucial factor in complex multi-step syntheses. The choice between this compound and other cyclic acetals like 2,2-dimethyl-1,3-dioxolane will depend on the specific steric and electronic environment of the substrate and the desired properties of the protected intermediate. This guide provides the foundational data and protocols to aid in the rational selection and application of these essential synthetic tools.
References
Safety Operating Guide
Proper Disposal of 2-Ethyl-1,3-dioxolane: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Ethyl-1,3-dioxolane is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2] As an ether, it has the potential to form explosive peroxides when exposed to air and light.[3][4][5] Therefore, meticulous handling and disposal are critical.
Key Physical and Chemical Properties
For immediate reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 126-39-6 |
| Molecular Formula | C6H12O2 |
| Boiling Point | 116-117 °C |
| Density | 0.929 g/mL at 25 °C |
| Flash Point | 13 °C (55.4 °F) - closed cup |
| Refractive Index | n20/D 1.409 |
Source: Sigma-Aldrich
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always handle this chemical inside a certified chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including:
-
Tightly fitting safety goggles with side-shields.[6]
-
Chemical-impermeable gloves (e.g., nitrile or polyvinyl alcohol).[5] Note that ether can permeate nitrile gloves, so it is advisable to change them frequently.[7]
-
A flame-resistant lab coat.[7]
-
If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]
-
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1][2] Use spark-proof tools and explosion-proof equipment.[2][8]
2. Waste Segregation and Collection:
-
Designate a specific, labeled waste container for "Halogenated Organic Waste" or as directed by your institution's Environmental Health and Safety (EHS) department.[3][9]
-
The waste container must be compatible with the chemical and have a secure screw-top cap.[3][9]
-
Do not mix this compound with incompatible chemicals.[3]
-
Keep the waste container closed at all times, except when adding waste.[5][10]
-
Ground and bond the container and receiving equipment to prevent static discharge.[2][8]
3. Monitoring for Peroxide Formation:
-
As a peroxide-forming chemical, it is crucial to date containers upon receipt and upon opening.[3][5][10]
-
Opened containers should ideally be disposed of within 6 months.[3][10] Unopened containers should be disposed of within one year.[3][10]
-
Periodically test for the presence of peroxides, especially for older containers.[5]
-
If peroxide crystals are observed, do not touch or move the container. Contact your EHS department immediately.[5][7]
4. Disposal of Unused or Waste this compound:
-
All chemical waste must be disposed of through your institution's hazardous waste collection program.[10][11]
-
Do not dispose of this compound down the drain or by evaporation.[3][10]
-
Request a waste pickup from your EHS department as soon as the container is full.[11]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[10]
-
The first rinse must be collected and disposed of as hazardous waste.[11]
-
After triple rinsing, deface or remove the original label from the empty container.[10][11]
-
Dispose of the rinsed and dried container as regular trash or as directed by your institution's policies.[10][11]
6. Spill Management:
-
In case of a small spill (<1 L), and if you are trained to do so, confine the spill using an absorbent material or a spill kit.[5]
-
Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[6][8]
-
For large spills (>1 L), evacuate the area and contact your institution's emergency response team and EHS department immediately.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. echemi.com [echemi.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safe Handling and Disposal of 2-Ethyl-1,3-dioxolane: A Comprehensive Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must handle 2-Ethyl-1,3-dioxolane with stringent safety measures due to its flammable nature. This guide provides essential, step-by-step operational and disposal plans to ensure laboratory safety and compliance.
Essential Safety Information
This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[1] While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if inhaled, ingested, or in contact with skin.[2]
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound and a closely related compound, 2-Ethyl-2-methyl-1,3-dioxolane, for which more data is available.
| Property | This compound | 2-Ethyl-2-methyl-1,3-dioxolane (for reference) |
| Molecular Formula | C₅H₁₀O₂ | C₆H₁₂O₂ |
| Molecular Weight | 102.13 g/mol [3][4] | 116.16 g/mol |
| CAS Number | 2568-96-9[3][4] | 126-39-6[2] |
| Appearance | Colorless to pale yellow clear liquid (estimated)[5] | Clear, colorless liquid[2] |
| Boiling Point | 111-112 °C @ 760 mmHg (estimated)[5] | 116-117 °C @ 760 mmHg |
| Flash Point | 21.5 °C (71 °F) (estimated)[5] | 12 °C (53.6 °F)[2] |
| Vapor Pressure | 26.7 mmHg @ 25 °C (estimated)[5] | Not available |
| Solubility in Water | 35,320 mg/L @ 25 °C (estimated)[5] | Not available |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount when working with this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ignition Sources: Ensure the work area is free of open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[1][2]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent static electricity discharge, which can ignite flammable vapors.[1][2]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]
-
Hand Protection: Wear chemical-impermeable gloves. Butyl rubber or Viton™ are recommended for handling solvents of this class. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[7] Always inspect gloves for integrity before use.
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[6]
Handling Procedure
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Dispensing: Use spark-proof tools for opening and dispensing.[6] Pour carefully to avoid splashing.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is critical to maintaining a safe laboratory environment.
Emergency Procedures
-
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.
-
Control Ignition Sources: If safe to do so, remove all sources of ignition.
-
Containment: For minor spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8] Work from the outside in to prevent spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Scoop the absorbent material into a designated, labeled hazardous waste container using spark-proof tools.[8]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Major Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
-
First Aid:
-
Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms occur.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection:
-
Use a designated, properly labeled, and sealed container for all this compound waste.
-
The container should be stored in a well-ventilated area, away from ignition sources and incompatible materials.
-
-
Final Disposal:
-
Disposal must be conducted through a licensed chemical destruction facility or a controlled incineration process with flue gas scrubbing.[6]
-
Do not discharge this compound or its waste into the sewer system.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C5H10O2 | CID 17381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dioxolane, 2-ethyl- [webbook.nist.gov]
- 5. This compound, 2568-96-9 [thegoodscentscompany.com]
- 6. echemi.com [echemi.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
